Soquelitinib
Description
Properties
CAS No. |
2226636-04-8 |
|---|---|
Molecular Formula |
C25H30N4O4S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1 |
InChI Key |
KNCWSXRTKLTULH-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
Canonical SMILES |
CC1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Soquelitinib in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule designed as a selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK).[1][2][3][4] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, differentiation, and immune function.[3][5] By selectively targeting ITK, this compound modulates T-cell activity, demonstrating a unique mechanism of action with broad therapeutic potential in oncology and immunology. Preclinical and clinical data indicate that this compound promotes a "Th1 skewing" of the immune response, enhancing anti-tumor immunity while suppressing inflammatory pathways implicated in autoimmune and allergic diseases.[1][4][6] This is achieved by inhibiting the development of Th2 and Th17 helper T-cells and promoting the differentiation of Th1 and regulatory T-cells (Tregs).[1][6][7][8] Furthermore, this compound has been shown to enhance the function of cytotoxic CD8+ T-cells and reverse T-cell exhaustion, a common mechanism of tumor immune evasion.[3][5][6]
Core Mechanism: Selective ITK Inhibition
This compound is a covalent inhibitor that selectively binds to the cysteine-442 residue of ITK.[9][10] This targeted binding results in potent and specific inhibition of ITK's kinase activity with over 100-fold selectivity compared to related TEC kinases like Resting Lymphocyte Kinase (RLK).[3]
The activation of the T-cell receptor (TCR) initiates a signaling cascade where ITK plays a crucial role. Following TCR stimulation, ITK is activated and subsequently phosphorylates Phospholipase Cγ1 (PLCγ1).[3][10] This leads to the mobilization of intracellular calcium and the activation of downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor Kappa B (NFκB), which are essential for T-cell activation, proliferation, and cytokine production.[3] this compound disrupts this cascade at a key juncture by inhibiting ITK, thereby preventing the phosphorylation of PLCγ1 and subsequent downstream events like ERK and S6 phosphorylation.[10]
Modulation of T-Helper Cell Differentiation
A key consequence of ITK inhibition by this compound is the profound modulation of CD4+ T-helper (Th) cell differentiation. The drug redirects the immune response from pro-inflammatory and allergic phenotypes (Th2 and Th17) towards anti-tumor and regulatory phenotypes (Th1 and Treg).
-
Inhibition of Th2 and Th17 Cells: this compound effectively blocks the development of Th2 and Th17 cells.[1][6][8] This leads to a significant reduction in the secretion of their associated cytokines, including IL-4, IL-5, and IL-13 from Th2 cells and IL-17 from Th17 cells.[1][8][9] These cytokines are known drivers in the pathogenesis of many autoimmune and allergic diseases.[1][6][8][11]
-
Promotion of Th1 Skewing: By inhibiting the Th2 and Th17 pathways, this compound promotes a "Th1 skewing" of the immune response.[1][4][6] Th1 cells are critical for effective cell-mediated immunity against tumors and viral infections.[1][6][8]
-
Conversion of Th17 to Treg Cells: Research has shown that ITK inhibition by this compound can induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory Foxp3+ regulatory T-cells (Tregs).[6][7] This increases the ratio of Treg to Th17 cells, which is highly relevant for suppressing autoimmune and inflammatory reactions.[6]
Enhancement of Cytotoxic T-Cell Function and Reversal of Exhaustion
This compound significantly impacts the function of CD8+ cytotoxic T-lymphocytes (CTLs), which are crucial for killing cancer cells.
-
Enhanced Effector Function: Treatment with this compound leads to an increase in the generation and tumor infiltration of CD8+ T-cells.[3][12] These cells exhibit enhanced effector function, characterized by increased production of cytotoxic cytokines like Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα).[13] Single-cell RNA sequencing has confirmed that this compound induces the expression of cytotoxic genes such as Perforin (PRF1) and Granzymes (GZMB, GZMA).[5]
-
Reversal of T-Cell Exhaustion: A major hurdle in cancer immunotherapy is T-cell exhaustion, a state of dysfunction caused by chronic antigen exposure. This compound has been demonstrated to prevent and reverse T-cell exhaustion.[1][3][6] It achieves this by reducing the expression of key exhaustion markers, including PD-1 (PDCD1), LAG3, CTLA4, and TIM-3 (HAVCR2), on CD8+ T-cells.[5] This restoration of T-cell function may improve anti-tumor immunity.[2]
Quantitative Data Summary
While detailed dose-response curves are found in primary publications, data from clinical trials and preclinical studies provide key quantitative insights.
| Parameter | Finding | Context | Source(s) |
| Clinical Response | 39% Objective Response Rate | Phase 1/1b trial in 23 evaluable patients with T-cell lymphoma at 200 mg BID dose. | [14] |
| Progression-Free Survival | 30% PFS rate at 18 months | Phase 1/1b trial in patients with T-cell lymphoma. | [14] |
| Th1/Th2 Skewing | Maximum effect on IFNγ/IL-4 ratio at 1 µM | In vitro study on human Peripheral Blood Mononuclear Cells (PBMCs). | [10] |
| Cytokine Inhibition | Statistically significant decrease in IL-4 | In vivo mouse model of allergic airway inflammation at a 30 mg/kg dose. | [9] |
| Th2 Cytokine Sensitivity | Preferential suppression of Th2 cytokines (IL-4, IL-5, IL-13) with relative sparing of Th1 cytokine (IFNγ) | In vitro studies with normal and malignant T-cells. | [3] |
| Anti-Tumor Activity | Inhibition of tumor growth | In vivo syngeneic mouse tumor models at doses ranging from 10 mg/kg to 130 mg/kg. | [13] |
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro T-Cell Differentiation and Function Assays
-
Objective: To determine the effect of this compound on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets and to quantify cytokine production.
-
Methodology:
-
Cell Isolation: Naïve CD4+ T-cells are isolated from human PBMCs or mouse spleens.
-
Cell Culture: Cells are cultured under specific polarizing conditions (i.e., with specific cocktails of cytokines and antibodies) to induce differentiation into Th1, Th2, or Th17 lineages.
-
Treatment: Varying concentrations of this compound or a vehicle control (e.g., DMSO) are added to the cultures.
-
Analysis: After a period of incubation (e.g., 6 days), cells and supernatants are harvested.
-
Cytokine Quantification: Levels of secreted cytokines (e.g., IFNγ, IL-4, IL-5, IL-13, IL-17) in the supernatant are measured using techniques like ELISA or Meso Scale Discovery (MSD) assays.[3][10]
-
Flow Cytometry: Intracellular staining is used to determine the percentage of cells expressing lineage-defining transcription factors (e.g., T-bet for Th1, GATA-3 for Th2, RORγt for Th17) or cytokines.[9]
-
-
Western Blot Analysis of TCR Signaling
-
Objective: To confirm that this compound inhibits ITK activity by measuring the phosphorylation of its downstream targets.
-
Methodology:
-
Cell Culture and Stimulation: A human T-cell line (e.g., H9 cells) is pre-treated with increasing concentrations of this compound.[10]
-
TCR Stimulation: T-cells are stimulated with anti-CD3 antibodies for a short duration (e.g., 30 seconds) to activate the TCR pathway.[10]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Electrophoresis and Transfer: Whole-cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as PLCγ1, ZAP-70, ERK, and S6.[10]
-
Detection: Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
In Vivo Murine Models of Disease
-
Objective: To evaluate the efficacy of this compound in animal models of T-cell-mediated diseases.
-
Methodology:
-
Model Induction: Disease is induced in mice. Examples include:
-
Treatment: Mice are treated orally with this compound or a vehicle control.[13]
-
Endpoint Analysis:
-
Tumor Models: Tumor growth is monitored over time. At the end of the study, tumors are excised for analysis.[13]
-
Inflammation Models: Bronchoalveolar lavage (BAL) fluid or lung tissue is collected to analyze inflammatory cell infiltrates and cytokine levels.[9]
-
Flow Cytometry: T-cell populations (CD4+, CD8+, Tregs) and their functional status (cytokine production, exhaustion markers, degranulation markers like CD107a) are analyzed from tumors, spleens, or affected tissues.[13]
-
-
References
- 1. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 2. Corvus Pharmaceuticals Presents Promising Phase 1/1b Data for this compound in T Cell Lymphoma at 16th Annual T-Cell Lymphoma Forum | Nasdaq [nasdaq.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Corvus Pharmaceuticals Presents New Interim this compound Data from its Phase 1/1b T Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 7. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 8. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Corvus Pharmaceuticals Announces Data from Cohort 2 of Placebo-Controlled Phase 1 Clinical Trial of this compound for Atopic Dermatitis - BioSpace [biospace.com]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Soquelitinib effect on Th1/Th2/Th17 differentiation
An In-depth Technical Guide on the Effect of Soquelitinib on Th1/Th2/Th17 Differentiation
Executive Summary
This compound (formerly CPI-818) is an investigational, orally administered, selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the differentiation, activation, and cytokine production of T-cells.[3][4] Preclinical and clinical data indicate that this compound modulates T-cell differentiation, promoting a shift away from pro-inflammatory Th2 and Th17 lineages while preserving or enhancing Th1 responses.[5][6] This "Th1 skewing" effect underlies its therapeutic potential in a range of T-cell-mediated diseases, including autoimmune disorders, allergic conditions like atopic dermatitis, and certain T-cell lymphomas.[1][6] This document provides a detailed overview of the mechanism of action of this compound, its specific effects on Th1, Th2, and Th17 differentiation, quantitative data from relevant studies, and detailed experimental protocols.
Core Mechanism of Action: ITK Inhibition
Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC), a signaling cascade is initiated. ITK, a member of the Tec family of kinases, is a key component of this pathway. Its activation is essential for robust downstream signaling, leading to the activation of transcription factors that govern T-cell fate.
This compound is designed to selectively and covalently bind to ITK, blocking its kinase activity.[7] This inhibition disrupts the normal TCR signaling cascade required for the full differentiation and function of certain T-helper subsets, particularly Th2 and Th17 cells, which are highly dependent on ITK signaling.[3][4] In contrast, Th1 cell development appears less dependent on ITK, potentially due to redundant signaling pathways involving Resting Lymphocyte Kinase (RLK), another Tec family kinase that is spared by this compound at therapeutic concentrations.[4][7] This selective inhibition is the basis for this compound's ability to reshape the T-cell response.
References
- 1. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 6. Corvus Pharmaceuticals Provides Business Update and Reports Third Quarter 2025 Financial Results | INN [investingnews.com]
- 7. biorxiv.org [biorxiv.org]
Preclinical Pharmacology of Soquelitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib, formerly known as CPI-818, is an orally administered, investigational small molecule designed as a selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a non-receptor tyrosine kinase predominantly expressed in T-cells and Natural Killer (NK) cells, where it functions as a critical component of the T-cell receptor (TCR) signaling pathway.[1][3] By selectively targeting ITK, this compound represents a novel therapeutic approach for modulating T-cell mediated immune responses. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, and safety profile established in in vitro and in vivo studies.
Mechanism of Action: Selective ITK Inhibition
This compound is a covalent, irreversible inhibitor of ITK. Its primary mechanism involves selectively binding to ITK, thereby blocking downstream signaling events following T-cell receptor (TCR) activation. This inhibition prevents the phosphorylation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).
The high selectivity of this compound for ITK is crucial to its immunomodulatory effects.[1] By inhibiting ITK, this compound modulates the differentiation of T-helper (Th) cells. Preclinical studies have consistently demonstrated that this compound blocks the development of Th2 and Th17 cells while promoting a "Th1 skewing" effect—inducing the generation of Th1 helper cells.[1][3][4] Additionally, it has been shown to favor the differentiation of T-cells into regulatory T-cells (Tregs).[4][5][6]
This targeted modulation of T-cell subsets leads to a profound shift in the cytokine environment:
-
Inhibition of Th2 Cytokines: this compound suppresses the production of cytokines associated with Th2-mediated allergic and autoimmune diseases, including IL-4, IL-5, and IL-13.[1]
-
Inhibition of Th17 Cytokines: It blocks the production of IL-17, a key cytokine in the pathogenesis of many inflammatory conditions.[1][4]
-
Preservation of Th1 Cytokines: The Th1 response, crucial for anti-tumor and anti-viral immunity, is largely spared, with this compound promoting the production of cytokines like IFNγ.
This unique mechanism allows this compound to rebalance the immune response, dampening pathogenic inflammatory pathways while preserving or enhancing protective immunity.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized in both in vitro cellular assays and in vivo animal models, demonstrating its potent and broad immunomodulatory activity.
In Vitro Activity
In cellular assays, this compound has demonstrated dose-dependent inhibition of T-cell function and differentiation. In Jurkat T-cells, it effectively suppresses IL-2 secretion and inhibits the phosphorylation of downstream TCR signaling molecules PLCγ1 and ERK. Studies using human and mouse T-cells confirm its ability to preferentially suppress Th2 and Th17 cytokine production while promoting a Th1 phenotype.[2][5]
| Parameter | Assay System | Result | Reference |
| IL-2 Secretion | Jurkat T-cells | IC₅₀ = 136 nM | |
| T-Cell Differentiation | In vitro human/mouse T-cells | Dose-dependent inhibition of Th17 differentiation | [4] |
| T-Cell Differentiation | In vitro human/mouse T-cells | Increase in Foxp3+ Treg cells | [4] |
| Cytokine Production | In vitro human/mouse T-cells | Downregulates Th2 cytokines (IL-4, IL-5, IL-13) |
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in a wide array of murine models of T-cell-mediated inflammatory and immune diseases.[1][2][5][6] This broad activity underscores the central role of ITK in various immunopathologies and the therapeutic potential of its selective inhibition.
| Disease Model | Model Type | Key Findings | References |
| Asthma (Acute & Chronic) | Ovalbumin (OVA)-induced | Significantly suppressed Th2 cytokines (IL-4, IL-5, IL-13) and inflammatory infiltrates in bronchoalveolar lavage fluid (BALF). | [1][2] |
| Pulmonary Fibrosis | Bleomycin-induced | Reduced lung structural damage, leukocyte recruitment, and fibrosis scores (Modified Ashcroft). | [1][5] |
| Systemic Sclerosis | Fra-2 transgenic mouse | Alleviated lung fibrosis, improved clinical scores, and reduced right ventricular systolic pressure. | [1][2] |
| Psoriasis | Imiquimod-induced | Reduced skin inflammation, epidermal erosion, and overall disease severity scores (PASI). | [1][2] |
| Acute Graft vs. Host Disease (aGVHD) | Allogeneic hematopoietic cell transplantation | Improved survival rates and decreased clinical GVHD scores. | [1][2][5] |
| Tumor Models (e.g., CT26, RENCA) | Syngeneic mouse models | Inhibited tumor growth, enhanced CD8+ T-cell infiltration and cytotoxic activity, and reduced T-cell exhaustion markers. Showed synergy with anti-PD-1/CTLA-4. |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetics
This compound is designed for oral administration.[1][2] Preclinical studies have characterized its pharmacokinetic profile. Following a 100 mg oral dose in preclinical models, plasma concentrations of this compound correlated with high and sustained ITK occupancy in peripheral blood mononuclear cells (PBMCs), demonstrating effective target engagement. While detailed quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) parameters from preclinical studies are not extensively published, the available data support a profile suitable for oral dosing regimens being tested in clinical trials.
Toxicology
Preclinical safety studies have been conducted to establish the toxicology profile of this compound. Long-term oral dosing in rats demonstrated a favorable safety profile, with no observable toxicity at high doses.
| Parameter | Species | Finding | Reference |
| NOAEL | Rat | >1000 mg/kg |
Table 3: Preclinical Toxicology Profile of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summarized protocols for key in vivo models used to evaluate this compound.
Ovalbumin (OVA)-Induced Acute Asthma Model
This model is used to assess efficacy against Th2-mediated allergic airway inflammation.[2]
-
Sensitization: Mice are sensitized via intraperitoneal (IP) injections of OVA on Day 0 and Day 5.
-
Allergen Challenge: From Day 12 to Day 15, mice receive daily intranasal (IN) challenges with OVA to induce airway inflammation.
-
Treatment: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered daily by oral gavage for the duration of the challenge period. A positive control group (e.g., dexamethasone) is often included.
-
Endpoint Analysis: On Day 16, bronchoalveolar lavage fluid (BALF) is collected to analyze leukocyte infiltration and cytokine levels (IL-4, IL-5, IL-13). Lung tissue may be collected for histology.
Bleomycin-Induced Pulmonary Fibrosis Model
This model evaluates the anti-fibrotic potential of a compound.[5]
-
Induction: Mice are challenged with bleomycin delivered via the oro-pharynx on Day 0 and Day 6 to induce lung injury and subsequent fibrosis.
-
Treatment: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered daily by oral gavage, typically starting on Day 7 through Day 21.
-
Endpoint Analysis: At the end of the study, lungs are harvested for analysis. Endpoints include lung weight, histological assessment of fibrosis (e.g., modified Ashcroft score), and analysis of fibrosis-associated gene expression.
Imiquimod (IMQ)-Induced Psoriasis Model
This is a widely used model for Th17-mediated skin inflammation.[1][2]
-
Induction: A daily topical dose of imiquimod cream is applied to the shaved back skin of mice to induce psoriasis-like lesions.
-
Treatment: Animals are treated with chow diets containing different concentrations of this compound.
-
Endpoint Analysis: Skin lesions are scored daily for erythema, scaling, and thickness (summed to a Psoriasis Area and Severity Index, or PASI, score). At the end of the study, skin sections are collected for histopathological analysis.
Summary and Conclusion
The preclinical pharmacology of this compound is well-characterized, establishing it as a potent, selective, and orally bioavailable ITK inhibitor.[1][2] Its unique mechanism of action, which involves the suppression of Th2 and Th17 pathways while promoting a Th1/Treg phenotype, provides a strong rationale for its development across a wide spectrum of T-cell-mediated diseases.[1][3][4]
Comprehensive in vivo studies have demonstrated its efficacy in robust models of asthma, pulmonary fibrosis, systemic sclerosis, psoriasis, and aGVHD.[1][2][5][6] Furthermore, its ability to enhance anti-tumor immunity and reduce T-cell exhaustion highlights its potential in immuno-oncology.[1] The favorable preclinical safety profile, with a high NOAEL in rats, supports its advancement into clinical trials, where it is currently being evaluated for T-cell lymphoma and atopic dermatitis. The collective preclinical data strongly suggest that this compound's targeted modulation of the immune system is a promising therapeutic strategy for a variety of cancers and immune diseases.
References
- 1. corvuspharma.com [corvuspharma.com]
- 2. Corvus Pharmaceuticals Announces New Preclinical Data Highlighting Potential of this compound to Treat Systemic Sclerosis | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. Corvus Announces Presentation of Preclinical Data on CPI-818, a First-in-class Covalent Inhibitor of ITK Targeting T-Cell Lymphomas | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 4. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 5. biospace.com [biospace.com]
- 6. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
Soquelitinib: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding kinetics of soquelitinib (formerly CPI-818), a selective, orally bioavailable, and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK). This compound's mechanism of action holds significant promise for the treatment of T-cell mediated diseases, including T-cell lymphomas and autoimmune conditions.[1][2]
Core Mechanism of Action
This compound functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys-442) within the ATP-binding site of the ITK enzyme.[1][3] This covalent modification effectively and selectively blocks the kinase activity of ITK, thereby modulating downstream signaling pathways involved in T-cell activation and differentiation.[3][4] Preclinical studies have demonstrated that this compound promotes a Th1-skewed immune response while inhibiting Th2 and Th17 cell differentiation.[5][6]
Quantitative Analysis of Target Engagement and Binding
The following tables summarize the key quantitative data characterizing the binding affinity and inhibitory activity of this compound against its primary target, ITK, as well as a panel of other kinases to highlight its selectivity.
Table 1: this compound Binding Affinity (Kd) for a Panel of Kinases
| Kinase | Kd (nM) |
| ITK | 6.5 |
| BTK | >1000 |
| BMX | >1000 |
| EGFR | >1000 |
| ERBB2 | >1000 |
| JAK3 | >1000 |
| RLK (TXK) | 520 |
| TEC | >1000 |
| BLK | >1000 |
| LCK | >1000 |
| SRC | >1000 |
Data sourced from a competition binding assay.[4]
Table 2: this compound Cellular Activity and Covalent Binding Kinetics
| Parameter | Value | Cell Line/System |
| IL-2 Secretion IC50 | 136 nM | Jurkat cells |
| kinact/Ki | 1.71 µM⁻¹s⁻¹ | Biochemical Assay (ITK) |
Data reflects this compound's ability to inhibit T-cell activation and quantifies the efficiency of covalent bond formation with ITK.[3][4]
Signaling Pathways and Experimental Workflows
ITK Signaling Pathway
The following diagram illustrates the canonical ITK signaling pathway downstream of the T-cell receptor (TCR) and the point of inhibition by this compound.
Caption: ITK Signaling Pathway and this compound's Point of Inhibition.
Experimental Workflow: Covalent Target Engagement Verification
The following diagram outlines a general workflow for confirming the covalent binding of this compound to ITK using mass spectrometry.
Caption: Workflow for Verifying Covalent Binding of this compound to ITK.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are often proprietary. However, based on published literature, the following sections outline the general methodologies employed.
Biochemical Kinase Assay (LanthaScreen™)
This assay is used to determine the in vitro potency of this compound against ITK and other kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A fluorescently labeled tracer competes with the inhibitor for binding to the kinase.
-
General Procedure:
-
Recombinant GST-tagged ITK enzyme is incubated with a europium-labeled anti-GST antibody and a fluorescent tracer.
-
Serial dilutions of this compound or a DMSO control are added to the kinase-antibody-tracer complex.
-
The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the amount of this compound bound to the kinase.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cellular Phospho-Flow Cytometry Assay
This assay measures the effect of this compound on the phosphorylation of downstream signaling molecules in T-cells.
-
Principle: Flow cytometry is used to quantify the levels of specific phosphorylated proteins within individual cells.
-
General Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with various concentrations of this compound or a DMSO control.
-
Cells are stimulated to activate the TCR signaling pathway (e.g., with anti-CD3/CD28 antibodies).
-
The stimulation is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Cells are stained with fluorescently labeled antibodies specific for phosphorylated forms of downstream targets, such as pPLCγ1 and pERK.
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
The data is analyzed to determine the concentration-dependent inhibition of protein phosphorylation by this compound.
-
In Vitro T-Cell Differentiation Assay
This assay assesses the impact of this compound on the differentiation of naive CD4+ T-cells into different T helper subsets.
-
Principle: Naive T-cells are cultured under specific cytokine conditions that promote differentiation into Th1, Th2, or Th17 lineages. The effect of this compound on this process is evaluated by measuring the production of signature cytokines.
-
General Procedure:
-
Naive CD4+ T-cells are isolated from human PBMCs.
-
The cells are cultured in the presence of anti-CD3/CD28 antibodies to stimulate activation.
-
Specific polarizing cytokines and neutralizing antibodies are added to the culture medium to direct differentiation towards Th1 (e.g., IL-12, anti-IL-4), Th2 (e.g., IL-4, anti-IFN-γ), or Th17 (e.g., TGF-β, IL-6) lineages.
-
This compound or a DMSO control is included in the culture medium.
-
After several days of culture, the supernatants are collected, and the concentrations of signature cytokines (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2, IL-17 for Th17) are measured by ELISA or multiplex immunoassay.
-
Mass Spectrometry for Covalent Binding Confirmation
This method is used to confirm the covalent modification of ITK by this compound and to identify the specific amino acid residue involved.
-
Principle: The mass of the ITK protein or its peptide fragments is measured before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
-
General Procedure:
-
Recombinant ITK protein is incubated with an excess of this compound.
-
The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptide fragments.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectra are analyzed to identify peptides that show a mass shift corresponding to the addition of this compound.
-
MS/MS fragmentation analysis is used to pinpoint the exact amino acid residue that has been modified, confirming the covalent bond with Cys-442.[4]
-
Conclusion
This compound demonstrates potent and selective inhibition of ITK through a covalent, irreversible binding mechanism. The quantitative data on its binding affinity and cellular activity, combined with a clear understanding of its impact on the ITK signaling pathway, provide a strong rationale for its ongoing clinical development. The experimental methodologies outlined in this guide serve as a foundation for further research and development of this promising therapeutic agent.
References
- 1. This compound | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 6. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
Soquelitinib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib, also known as CPI-818, is an investigational, orally available small molecule that functions as a selective and irreversible inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK).[1][2][3][4] As a key enzyme in the T-cell receptor (TCR) signaling pathway, ITK is a critical mediator of T-cell activation, differentiation, and proliferation.[5][6] this compound's targeted approach offers a promising therapeutic strategy for a range of conditions, including T-cell lymphomas and various autoimmune and inflammatory diseases.[1][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule with the IUPAC name N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide.[5] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide[5] |
| Synonyms | CPI-818, CPI-596, CPI-000818[4][5][9] |
| CAS Number | 2226636-04-8[5] |
| Molecular Formula | C₂₅H₃₀N₄O₄S₂[3][4] |
| SMILES | C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC[4] |
| InChI | InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 514.66 g/mol | [3] |
| XLogP3 | 3.8 | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 7 | [4] |
| Topological Polar Surface Area | 145 Ų | [5] |
| Solubility | ≥ 100 mg/mL in DMSO | [10][11] |
Mechanism of Action
This compound is a covalent inhibitor that selectively targets a cysteine residue (Cys442) in the ATP-binding site of ITK.[5] This irreversible binding disrupts ITK-mediated signal transduction downstream of the T-cell receptor.[5] A key feature of this compound is its high selectivity for ITK over other related kinases, such as Resting Lymphocyte Kinase (RLK/Txk), which allows for targeted immunomodulation while potentially minimizing off-target effects.[5]
The inhibition of ITK by this compound leads to a phenomenon known as "Th1 skewing".[2][7] It preferentially suppresses the differentiation and cytokine production of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are implicated in allergic and autoimmune diseases, while sparing or even enhancing the activity of T-helper 1 (Th1) cells.[2][7][12] Th1 cells are crucial for anti-tumor and anti-viral immunity.[2][7]
Furthermore, this compound has been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic CD8+ T-cells and reducing T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1.[13][14]
Experimental Protocols and Findings
This compound has been evaluated in a variety of in vitro and in vivo models, as well as in clinical trials for T-cell lymphoma and atopic dermatitis.[1][15][16]
In Vitro Assays
TCR Signaling Inhibition:
-
Methodology: Jurkat T-cells were treated with varying concentrations of this compound for 2 hours, followed by stimulation of the T-cell receptor. Western blot analysis was then performed on whole-cell lysates to measure the phosphorylation of downstream signaling proteins like PLCγ1 and ERK. IL-2 production was quantified from culture supernatants.[13][14]
-
Key Findings: this compound demonstrated a dose-dependent inhibition of TCR-induced phosphorylation of PLCγ1 and ERK. It also suppressed IL-2 secretion with an IC₅₀ of 136 nM in Jurkat cells.[14]
T-Cell Differentiation and Cytokine Production:
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or sorted CD4+ T-cells were pre-treated with this compound for 1 hour, followed by TCR stimulation. After 3 days of culture, the supernatants were analyzed for cytokine concentrations using Meso Scale Discovery (MSD) panels.[13]
-
Key Findings: this compound preferentially suppressed the production of Th2-associated cytokines (IL-4, IL-5, IL-13) while having a lesser effect on the Th1 cytokine IFN-γ, thus promoting a Th1-skewed phenotype.[13][17]
In Vivo Models
-
Methodology: Various murine tumor models (e.g., CT26 colon carcinoma) were utilized. Tumor-bearing mice were treated with oral this compound (e.g., 30 mg/kg, twice daily). Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[8][14]
-
Key Findings: this compound significantly inhibited tumor growth in multiple syngeneic murine models.[14] This anti-tumor activity was associated with increased infiltration of CD8+ T-cells into the tumor, enhanced cytolytic capacity of these cells, and a reduction in T-cell exhaustion markers.[8][13]
Clinical Trials
This compound is being evaluated in several clinical trials. A notable Phase 1/1b study (NCT03952078) investigated its safety and efficacy in patients with refractory T-cell lymphomas.[6][16]
-
Methodology: Patients with relapsed or refractory T-cell lymphoma were administered oral this compound. The trial involved dose-escalation to determine the optimal dose. Patient samples (peripheral blood and tumor tissue) were collected at baseline and during treatment for pharmacodynamic studies, including single-cell RNA sequencing and flow cytometry.[6]
-
Key Findings: The optimal dose was identified as 200 mg twice daily.[15][16] this compound was well-tolerated and demonstrated promising anti-tumor activity, including complete and partial responses in heavily pre-treated patients.[15][16] Mechanistic studies on patient samples confirmed the drug's immunomodulatory effects, showing an increase in cytotoxic gene expression in normal CD8+ T-cells, a reduction in exhaustion markers, and a decrease in regulatory T-cells (Tregs) within the tumor microenvironment.[6]
Conclusion and Future Directions
This compound represents a promising, targeted immunomodulatory agent with a well-defined mechanism of action. Its ability to selectively inhibit ITK, thereby promoting a Th1-skewed immune response and enhancing cytotoxic T-cell function, provides a strong rationale for its development in oncology and immunology. The encouraging results from preclinical studies and early-phase clinical trials in T-cell lymphoma underscore its therapeutic potential. Ongoing and future clinical investigations, including a Phase 3 trial in peripheral T-cell lymphoma (NCT06561048), will be crucial in further defining the clinical utility of this compound in various disease settings.[18][19][20]
References
- 1. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. Corvus Pharmaceuticals Announces Presentation of Additional Data from the Phase 1/1b Clinical Trial of this compound for Patients with T Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 19. This compound vs Standard of Care in Participants With Relapsed/Refractory Peripheral T-cell Lymphoma Not Otherwise Specified, Follicular Helper T-cell Lymphomas, or Systemic Anaplastic Large-cell Lymphoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 20. Facebook [cancer.gov]
Soquelitinib's Modulation of Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib (formerly CPI-818) is an investigational, orally administered, small molecule designed as a selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a pivotal role in T-cell receptor (TCR) signaling, T-cell differentiation, and proliferation. By targeting ITK, this compound modulates the immune response, specifically by influencing the differentiation of T helper (Th) cells and, consequently, the production of various cytokines. This technical guide provides an in-depth overview of the core mechanism of this compound in modulating cytokine production, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Core Mechanism of Action: ITK Inhibition and T-Helper Cell Differentiation
This compound's primary mechanism of action is the selective and irreversible inhibition of ITK. This targeted inhibition interferes with the downstream signaling cascade initiated by T-cell receptor activation. A key consequence of this action is the modulation of T helper cell differentiation, a process central to the adaptive immune response.
Preclinical studies have consistently demonstrated that this compound promotes a "Th1 skewing" of the immune response.[1] This is characterized by the inhibition of Th2 and Th17 cell development and the preservation or enhancement of Th1 cell activity.[1] Th1 cells are critical for cell-mediated immunity against intracellular pathogens and cancer, while Th2 and Th17 cells are implicated in allergic and autoimmune diseases, respectively.[1]
This compound has been shown to induce the generation of Th1 helper cells while blocking the development of both Th2 and Th17 cells and the production of their secreted cytokines.[2] Furthermore, in vitro experiments have demonstrated that ITK inhibition by this compound leads to a dose-dependent reduction in Th17 cell differentiation and an increase in Foxp3+ regulatory T (Treg) cells, which are crucial for maintaining immune tolerance.
Quantitative Data on Cytokine Modulation
The inhibitory effect of this compound on cytokine production has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.
In Vitro Cytokine Inhibition
| Cytokine | Cell Type/Model | This compound Concentration | Observed Effect | Citation |
| IL-2 | Jurkat T-cells | IC₅₀ = 136 nM | Suppression of IL-2 secretion following TCR stimulation. | [3] |
| IL-4, IL-5, IL-13 | Human CD4+ T-cells | Not specified | Inhibition of Th2 cytokine production. | [4] |
| IL-17A | Murine naive CD4+ T-cells (Th17 polarizing conditions) | 5 µM | Virtually undetectable levels of IL-17A. | [1][5] |
| IL-17A | Murine naive CD4+ T-cells (Th17 polarizing conditions) | Dose-dependent | Reduction in IL-17A production. | [5][6] |
In Vivo Cytokine Modulation in Murine Asthma Models
| Cytokine | Model | This compound Dosage | Effect | Citation |
| IL-4, IL-5, IL-13 | Ovalbumin-induced acute asthma | 10 mg/kg and 30 mg/kg daily | Trend towards reduced levels in BALF. Statistically significant reduction in IL-4 at 30 mg/kg. | [1][5] |
| IL-4, IL-5, IL-13, IL-6, TNFα | Ovalbumin-induced chronic asthma | Three different doses in chow | Reduction in the levels of these cytokines in BALF. | [1][5] |
| IFNγ | Ovalbumin-induced acute asthma | 10 mg/kg and 30 mg/kg daily | Remained barely detectable, indicating no skewing towards Th1 in this model. | [1][5] |
Cytokine Reduction in a Phase 1 Clinical Trial for Atopic Dermatitis
| Cytokine | Sample Type | This compound Dosage | Effect | Citation |
| IL-5, IL-9, IL-17, IL-31, IL-33, TSLP, TARC | Serum | 100 mg BID, 200 mg QD, 200 mg BID | Reductions observed in serum levels. | [7] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on T-Cell Differentiation
Caption: this compound inhibits ITK, leading to reduced Th2 and Th17 differentiation and cytokine production, while promoting Th1 and Treg lineages.
Experimental Workflow for In Vitro T-Cell Differentiation and Cytokine Analysis
Caption: Workflow for assessing this compound's effect on in vitro Th17 differentiation and cytokine production.
Detailed Experimental Protocols
In Vitro Th17 Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of naive CD4+ T-cells into Th17 cells and their production of IL-17.
Methodology:
-
Cell Isolation: Naive CD4+ T-cells (CD44lowCD62Lhi) are isolated from the spleens of wild-type mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[5]
-
Cell Culture and Stimulation: 3x105 sorted naive CD4+ T-cells are stimulated in 96-well plates pre-coated with anti-CD3 antibody (5 µg/ml) and soluble anti-CD28 antibody (1 µg/ml).[8]
-
Th17 Polarization: To induce Th17 differentiation, the culture medium is supplemented with a cocktail of recombinant cytokines including mouse IL-6 (10 ng/ml), mouse IL-1β (10 ng/ml), mouse IL-23 (10 ng/ml), and human TGF-β1 (5 ng/ml). Neutralizing antibodies against mouse IL-4 (10 µg/ml) and mouse IFNγ (10 µg/ml) are also added to the culture.[8]
-
This compound Treatment: this compound is added to the cultures at varying concentrations (e.g., 0 to 5 µM) at the time of cell plating. A vehicle control (DMSO) is run in parallel.[5]
-
Incubation: The cells are cultured for 6 days.[5]
-
Cytokine Analysis: After the incubation period, the culture supernatants are collected, and the concentration of IL-17A is measured using a Meso Scale Discovery (MSD) cytokine panel according to the manufacturer's instructions.[5][8]
-
Flow Cytometry Analysis: The cells are harvested and stained for intracellular expression of the master Th17 transcription factor RORγt and the surface chemokine receptor CCR6 to assess the differentiation status of the T-cells.[5]
Murine Model of Ovalbumin-Induced Allergic Asthma
Objective: To assess the in vivo efficacy of this compound in reducing Th2-mediated airway inflammation and cytokine production.
Methodology:
-
Sensitization and Challenge (Acute Model): Mice are sensitized by intraperitoneal injection of ovalbumin (OVA). Subsequently, they are challenged with intranasal administration of OVA to induce an allergic asthma phenotype characterized by Th2 cell infiltration in the lungs.[1][5]
-
This compound Administration: this compound is administered orally by gavage at doses of 10 mg/kg or 30 mg/kg once daily for ten consecutive days, starting from day 6 post-sensitization.[1][5]
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected.
-
Cytokine Measurement: The levels of Th2-associated cytokines (IL-4, IL-5, IL-13) and other inflammatory cytokines in the BALF are measured using a custom-designed mouse cytokine U-plex kit on the Meso Scale Diagnostics (MSD) platform. Cytokine levels are normalized to the total protein concentration in the BALF.[8][9]
Conclusion
This compound demonstrates a potent and selective mechanism for modulating cytokine production through the inhibition of ITK. Its ability to suppress Th2 and Th17-driven inflammatory responses while promoting a Th1 and Treg phenotype underscores its therapeutic potential in a range of T-cell-mediated diseases, including atopic dermatitis and T-cell lymphomas. The quantitative data from both in vitro and in vivo studies provide a strong rationale for the continued clinical development of this compound as a novel immunomodulatory agent. The experimental protocols detailed herein offer a framework for further investigation into the nuanced effects of this compound on the complex network of cytokine signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 4. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Corvus Pharmaceuticals Announces Publication of Preclinical [globenewswire.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. corvuspharma.com [corvuspharma.com]
- 9. mesoscale.com [mesoscale.com]
Soquelitinib's Impact on T-Cell Exhaustion Markers: A Technical Guide
This document provides an in-depth technical overview of soquelitinib (formerly CPI-818), a selective, orally administered, covalent inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). It focuses on its mechanism of action and its demonstrated impact on reversing T-cell exhaustion, a critical factor in cancer immunotherapy. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and T-Cell Exhaustion
This compound is an investigational small molecule designed to selectively inhibit ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway. ITK plays a crucial role in the differentiation and function of T-cells. Notably, its inhibition has been shown to modulate T-helper (Th) cell differentiation, favoring a Th1 phenotype over Th2 and Th17 phenotypes. This "Th1 skewing" is critical for robust anti-tumor immunity.
T-cell exhaustion is a state of dysfunction that arises during chronic antigen exposure, such as in cancer and chronic infections. It is characterized by the progressive loss of effector functions, including the production of cytokines and cytotoxic activity, and is accompanied by the sustained expression of multiple inhibitory receptors, often referred to as exhaustion markers. Key markers include Programmed cell death protein 1 (PD-1), Lymphocyte-activation gene 3 (LAG-3), and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). By targeting the underlying mechanisms of T-cell differentiation and function, this compound presents a novel strategy to counteract T-cell exhaustion and restore anti-tumor immunity.
Core Mechanism of Action: ITK Inhibition and Th1 Skewing
ITK is a Tec family kinase predominantly expressed in T-cells and Natural Killer (NK) cells. Upon T-cell receptor (TCR) engagement, ITK is activated and phosphorylates downstream targets like Phospholipase C gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors that drive T-cell activation, proliferation, and cytokine secretion.
This compound covalently binds to cysteine 442 of ITK, irreversibly blocking its kinase activity. This selective inhibition disrupts the TCR signaling cascade. The key immunomodulatory effects are:
-
Preferential Inhibition of Th2/Th17 Pathways: The development of Th2 and Th17 cells is highly dependent on strong, sustained TCR signaling. By dampening this signal, this compound preferentially suppresses the differentiation and cytokine production (e.g., IL-4, IL-5, IL-13) of these lineages.
-
Promotion of Th1 Dominance: Th1 cell differentiation is less dependent on ITK. Consequently, inhibiting ITK "skews" the immune response towards a Th1 phenotype, which is characterized by the production of Interferon-gamma (IFNγ) and is essential for cell-mediated immunity against tumors.
-
Impact on the JAK/STAT Pathway: T-cell differentiation is governed by cytokine signaling, which predominantly uses the JAK/STAT pathway. By altering the T-cell cytokine milieu (e.g., reducing IL-4, a STAT6 activator, and promoting IFNγ, a STAT1 activator), ITK inhibition indirectly modulates the balance of JAK/STAT signaling, reinforcing the Th1 phenotype.
Below is a diagram illustrating the ITK signaling pathway and the action of this compound.
Caption: this compound selectively inhibits ITK, disrupting the Th2-polarizing TCR signaling pathway.
Quantitative Impact on T-Cell Exhaustion Markers
Clinical and preclinical studies have consistently shown that this compound treatment leads to a reduction in key T-cell exhaustion markers. In a Phase 1/1b trial involving patients with T-cell lymphoma, analysis of peripheral blood samples showed a reduction in exhaustion markers on both CD4+ and CD8+ T-cells after 21 days of treatment. In vitro studies using repeatedly stimulated human CD8 T-cells also demonstrated a decrease in these markers.
| Marker | Cell Type | Effect Observed with this compound | Study Context | Citation |
| PD-1 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |
| LAG-3 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |
| TIM-3 | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |
| TIGIT | CD8+ T-Cells | Reduction | In vitro (stimulated human T-cells) | |
| General Exhaustion Markers | CD4+ and CD8+ T-Cells | Reduction | Clinical (Patient blood samples) | |
| General Exhaustion Markers | Tumor-Infiltrating Lymphocytes | Reduction | Preclinical (Murine models) / Clinical (Tumor biopsies) |
Restoration of T-Cell Effector Function
The reduction in exhaustion markers is accompanied by a significant restoration of T-cell effector functions, leading to enhanced anti-tumor immunity.
-
Increased Cytokine Production: Treatment restores the ability of T-cells to secrete key pro-inflammatory and cytotoxic cytokines, including IFNγ and TNFα .
-
Enhanced Cytotoxicity: this compound treatment leads to an upregulation of molecules associated with cytotoxic function, such as Granzyme B , Perforin , and CD107a (a marker of degranulation).
-
Improved Tumor Infiltration: By promoting a Th1 phenotype, this compound enhances the expression of chemokine receptors like CXCR3 on CD8+ T-cells, which facilitates their trafficking and infiltration into the tumor microenvironment.
-
Synergistic Effects: In preclinical models, combining this compound with anti-PD-1 or anti-CTLA-4 antibodies resulted in synergistic anti-tumor effects, including complete tumor regression in some cases.
Experimental Protocols and Methodologies
The following sections describe the generalized experimental protocols used to evaluate the impact of this compound on T-cell exhaustion.
This protocol outlines the typical workflow for analyzing patient samples from clinical trials.
-
Sample Collection: Peripheral blood and tumor biopsy samples are collected from patients at baseline (before treatment) and at specified time points during this compound therapy (e.g., day 21).
-
PBMC Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Flow Cytometry Staining:
-
Cells are washed and stained with a viability dye to exclude dead cells.
-
Surface staining is performed using a cocktail of fluorescently-conjugated monoclonal antibodies against T-cell lineage markers (CD3, CD4, CD8) and exhaustion markers (e.g., anti-PD-1, anti-LAG-3, anti-TIM-3).
-
Cells are incubated, washed, and fixed.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multi-color flow cytometer.
-
Data is analyzed using specialized software (e.g., FlowJo). A gating strategy is employed to first identify singlet, live lymphocytes, then CD3+ T-cells, followed by CD4+ and CD8+ subsets. The expression levels (e.g., Mean Fluorescence Intensity) and frequency of cells positive for exhaustion markers are quantified and compared between baseline and on-treatment samples.
-
Single-cell sequencing of tumor biopsies provides high-resolution data on the gene expression changes within the tumor microenvironment following treatment.
-
Tissue Dissociation: Fresh tumor biopsies are mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Cell Capture and Library Preparation: The single-cell suspension is loaded onto a microfluidic device (e.g., 10x Genomics Chromium) to capture individual cells with barcoded beads. cDNA synthesis and library construction are performed according to the manufacturer's protocol.
-
Sequencing and Data Analysis:
-
The prepared libraries are sequenced on a high-throughput sequencer.
-
Bioinformatic analysis involves aligning reads, generating a cell-by-gene count matrix, and performing quality control.
-
Downstream analysis includes cell clustering to identify different immune and tumor cell populations, and differential gene expression analysis within T-cell clusters to identify changes in exhaustion-related genes (e.g., PDCD1, LAG3) and effector function genes (IFNG, GZMB).
-
The diagram below illustrates the general experimental workflow.
Caption: Workflow for evaluating this compound's effect on T-cell exhaustion from sample to endpoint.
Conclusion
This compound represents a promising immunotherapeutic agent with a novel mechanism of action. By selectively inhibiting ITK, it promotes a Th1-skewed anti-tumor immune response and effectively reduces the expression of key T-cell exhaustion markers, including PD-1, LAG-3, and TIM-3. This reversal of exhaustion is coupled with a restoration of critical T-cell effector functions, such as enhanced cytokine production and cytotoxicity. The data gathered from clinical trials and preclinical models strongly support the potential of this compound to overcome a major limitation of current immunotherapies and improve outcomes for patients with T-cell lymphomas and potentially other malignancies.
Methodological & Application
Soquelitinib for In Vivo Studies of T-Cell Lymphoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soquelitinib (formerly CPI-818) is an investigational, orally administered, selective, and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the proliferation and differentiation of T-cells.[3][4] In the context of T-cell malignancies, where aberrant TCR signaling can be a driver of oncogenesis, ITK presents a compelling therapeutic target.[3][4] Preclinical and clinical studies have demonstrated that this compound modulates T-cell function, promoting an anti-tumor immune response.[5][6] These application notes provide a summary of preclinical in vivo data and detailed protocols for utilizing this compound in murine models of T-cell lymphoma.
Mechanism of Action
This compound selectively and irreversibly binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, leading to the disruption of downstream signaling.[1][7] This targeted inhibition has several immunomodulatory effects that contribute to its anti-tumor activity:
-
Th1 Skewing: this compound promotes the differentiation of T-helper cells towards a Th1 phenotype while inhibiting the development of Th2 and Th17 cells.[2] Th1 cells are essential for robust anti-tumor immunity, primarily through the production of cytokines like interferon-gamma (IFNγ).[2]
-
Enhanced Cytotoxicity: By fostering a Th1-dominant microenvironment, this compound enhances the generation and function of cytotoxic T-lymphocytes (CTLs or CD8+ T-cells), which are responsible for directly killing cancer cells.[5][6]
-
Reversal of T-Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment can lead to T-cell exhaustion, a state of dysfunction. This compound has been shown to reduce markers of T-cell exhaustion, potentially restoring the anti-tumor capacity of T-cells.[2][8]
The following diagram illustrates the proposed mechanism of action of this compound in the context of the T-cell receptor signaling pathway.
Caption: this compound inhibits ITK, blocking downstream T-cell receptor signaling.
Preclinical In Vivo Efficacy
This compound has demonstrated significant single-agent anti-tumor activity in various syngeneic murine cancer models, including T-cell lymphoma.
Quantitative Data Summary
| Animal Model | Cancer Type | This compound Dose | Administration Route | Treatment Duration | Outcome | Reference |
| EL4 | T-Cell Lymphoma | 30 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |
| A20 | B-Cell Lymphoma | 130 mg/kg chow | Medicated Chow | 13 days | Significant tumor growth inhibition | [9] |
| CT26 | Colon Adenocarcinoma | 30 mg/kg, daily | Oral Gavage | 8 days | Significant tumor growth inhibition | [9] |
| RENCA | Renal Cell Carcinoma | 10 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |
| B16F10-OVA | Melanoma | 10 mg/kg, daily | Oral Gavage | 7-8 days | Significant tumor growth inhibition | [9] |
Pharmacokinetic Data (Mice)
| Dose | Administration Route | Cmax (plasma) | Reference |
| 10 mg/kg | Oral Gavage | ~600 ng/mL | [10] |
| 30 mg/kg | Oral Gavage | ~3500 ng/mL | [10] |
Note: Cmax levels are reported as median values from groups of 5 animals. As a covalent inhibitor, plasma Cmax is a key pharmacokinetic parameter.[10]
Experimental Protocols
The following protocols are synthesized from published preclinical studies of this compound and other ITK inhibitors.[4][9] Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Protocol 1: Syngeneic EL4 T-Cell Lymphoma Model
This protocol outlines the use of this compound in a subcutaneous EL4 tumor model in C57BL/6 mice.
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
EL4 murine T-cell lymphoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS, pH 7.4
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-30G for injection, 18-20G for dosing)
-
Calipers
-
Animal housing and husbandry supplies
Workflow Diagram:
Caption: Standard workflow for in vivo efficacy studies of this compound.
Procedure:
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a mouse receiving a 100 µL volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use. Prepare fresh daily.
-
-
Cell Preparation and Implantation:
-
Culture EL4 cells under standard conditions.
-
On the day of implantation, harvest cells and wash twice with sterile, cold PBS.
-
Determine cell viability using trypan blue exclusion (should be >95%).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound 30 mg/kg).
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., day 8), euthanize mice according to institutional guidelines.
-
Excise tumors, weigh them, and process for downstream analyses (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).
-
Protocol 2: Analysis of the Tumor Microenvironment
This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) from this compound-treated tumors.
Materials:
-
Tumors from Protocol 1
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
70 µm cell strainers
-
Ficoll-Paque or Lympholyte-M
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -IFNγ, -TNFα)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI.
-
Transfer the tissue fragments to a digestion buffer containing Collagenase D, Hyaluronidase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI.
-
-
Lymphocyte Isolation:
-
Resuspend the cell pellet and layer it over a density gradient medium (e.g., Ficoll).
-
Centrifuge to separate lymphocytes from tumor cells and debris.
-
Carefully collect the lymphocyte layer.
-
Lyse any remaining red blood cells with ACK lysis buffer.
-
-
Flow Cytometry Staining:
-
Count the isolated TILs and stain with a panel of fluorescently-conjugated antibodies to identify T-cell populations (e.g., CD8+ T-cells) and their activation status (e.g., intracellular IFNγ).
-
Acquire data on a flow cytometer and analyze the results to compare immune cell populations between vehicle and this compound-treated groups. Studies have shown that this compound treatment can lead to an increase in intratumoral CD8+ T-cells and enhanced production of IFNγ and TNFα by these cells.[9]
-
Conclusion
This compound is a promising ITK inhibitor with a well-defined mechanism of action that promotes anti-tumor immunity. The provided data and protocols offer a framework for researchers to conduct in vivo studies to further explore the therapeutic potential of this compound in T-cell lymphoma and other malignancies. These studies have demonstrated significant tumor growth inhibition and favorable modulation of the tumor microenvironment in murine models.[9]
References
- 1. This compound | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 3. corvuspharma.com [corvuspharma.com]
- 4. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential Novel Approach to Immunotherapy Based on Inhibition of ITK with this compound (CPI-818) | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 6. Our Pipeline | Corvus Pharmaceuticals [corvuspharma.com]
- 7. researchgate.net [researchgate.net]
- 8. corvuspharma.com [corvuspharma.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Designing Clinical Trial Protocols for Soquelitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that acts as a selective inhibitor of interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme predominantly expressed in T-cells and plays a significant role in T-cell and natural killer (NK) cell immune function.[1] By selectively inhibiting ITK, this compound modulates immune responses, demonstrating potential therapeutic benefits for a range of cancers and immune-mediated diseases.[2] This document provides detailed application notes on the mechanism of action of this compound and protocols for designing clinical trials to evaluate its safety and efficacy.
Mechanism of Action
This compound's primary mechanism of action is the selective, covalent, and irreversible inhibition of ITK.[3] This inhibition modulates downstream T-cell receptor (TCR) signaling pathways.[3][4] Specifically, this compound has been shown to suppress the phosphorylation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK), and to suppress Interleukin-2 (IL-2) secretion.[3]
The immunomodulatory effects of this compound lead to a "Th1 skewing" of the immune response.[1][5][6] It promotes the differentiation of T-helper 1 (Th1) cells, which are essential for anti-tumor and anti-viral immunity, while inhibiting the development of T-helper 2 (Th2) and T-helper 17 (Th17) cells.[1][7] Th2 and Th17 cells are implicated in the pathogenesis of many autoimmune and allergic diseases.[1][7] Furthermore, this compound has been observed to reduce T-cell exhaustion, a common limitation of current immunotherapies, by decreasing the expression of exhaustion markers like PD-1, LAG3, TIGIT, and Tim3.[3] This leads to restored effector functions, including increased production of interferon-gamma (IFNγ) and Granzyme B.[3]
Preclinical studies have demonstrated that this compound's inhibition of ITK can also induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory T-regulatory (Treg) cells.[7][8] This dual effect of decreasing Th17 cells while increasing Treg cells is highly relevant for treating autoimmune, allergic, and inflammatory conditions.[7][8]
Signaling Pathway of this compound
Caption: this compound inhibits ITK, blocking Th2/Th17 pathways and promoting a Th1 anti-tumor response.
Preclinical and Clinical Data Summary
This compound has demonstrated anti-tumor activity and modulation of the immune system in both preclinical models and clinical trials.
Preclinical Findings
Preclinical data have shown that this compound is active in various models of T-cell-mediated inflammatory and immune diseases, including asthma, pulmonary fibrosis, systemic sclerosis, and psoriasis.[9] In murine tumor models (CT26, RENCA, B16F10, EL4, A20), oral administration of this compound significantly inhibited tumor growth.[3]
Clinical Findings
A Phase 1/1b clinical trial of this compound in patients with refractory T-cell lymphoma (TCL) demonstrated promising anti-tumor activity.[10] Based on these positive results, a registrational Phase 3 clinical trial has been initiated for patients with relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][10][11] this compound is also being investigated in a Phase 1 clinical trial for atopic dermatitis.[8][12]
| Clinical Trial Phase | Indication | Key Findings/Status | Reference |
| Phase 1/1b | T-Cell Lymphoma (TCL) | At the optimal dose of 200 mg twice daily, 39% of evaluable patients had an objective response. The median duration of response was 17.2 months. | [10] |
| Phase 3 | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | Ongoing, randomized, controlled study comparing this compound to standard of care (belinostat or pralatrexate). | [6][10][11] |
| Phase 1 | Atopic Dermatitis | Ongoing, randomized, placebo-controlled trial. | [8][12] |
Clinical Trial Protocol: this compound for Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
This protocol is a representative model based on publicly available information on the ongoing Phase 3 trial (NCT06561048).
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in prolonging progression-free survival (PFS) as compared to standard of care chemotherapy in patients with relapsed/refractory PTCL.[6]
-
Secondary Objectives:
-
To evaluate the overall survival (OS) of patients treated with this compound versus standard of care.[6]
-
To determine the objective response rate (ORR) and duration of response (DoR).[6]
-
To assess the safety and tolerability of this compound.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
-
Study Design
This is a Phase 3, randomized, open-label, multicenter study. Approximately 150 patients will be randomized in a 1:1 ratio to receive either this compound or the investigator's choice of standard of care (belinostat or pralatrexate).[6]
Caption: Workflow for the Phase 3 clinical trial of this compound in PTCL.
Patient Selection Criteria
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Histologically confirmed diagnosis of PTCL.
-
Relapsed or refractory disease after one to three prior lines of systemic therapy.[6]
-
Measurable disease as per standard criteria (e.g., Lugano 2014).
-
ECOG performance status of 0-2.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Prior treatment with an ITK inhibitor.
-
Active central nervous system (CNS) lymphoma.
-
Significant uncontrolled medical conditions.
-
Known hypersensitivity to any of the study drugs.
-
Caption: Logic for patient screening and eligibility assessment.
Treatment Plan
-
This compound Arm: 200 mg of this compound administered orally twice daily (BID) in continuous 28-day cycles.[6]
-
Standard of Care Arm: Investigator's choice of either:
-
Belinostat: 1,000 mg/m² intravenously on days 1-5 of a 21-day cycle.
-
Pralatrexate: 30 mg/m² intravenously weekly for 6 weeks in 7-week cycles.
-
Treatment will continue until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
Schedule of Assessments
| Assessment | Screening | Baseline | During Treatment (per cycle) | End of Treatment | Follow-up |
| Informed Consent | X | ||||
| Medical History | X | ||||
| Physical Exam | X | X | Day 1 | X | Every 3 months |
| ECOG Status | X | X | Day 1 | X | |
| Tumor Assessment (CT/PET-CT) | X | Every 2 cycles | As clinically indicated | ||
| Hematology & Chemistry | X | X | Day 1, 15 | X | |
| Adverse Event Monitoring | X | Ongoing | X | ||
| PK/PD Blood Sampling | X | C1D1, C1D15, C2D1 |
Experimental Protocols
-
Objective: To determine the plasma concentration-time profile of this compound.
-
Methodology:
-
Collect 3 mL of whole blood in K2-EDTA tubes at pre-dose, and at 1, 2, 4, 6, and 8 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15.
-
Process blood within 30 minutes of collection by centrifugation at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
-
-
Objective: To assess changes in T-cell subsets in peripheral blood.
-
Methodology:
-
Collect 5 mL of whole blood in sodium heparin tubes at baseline, Cycle 2 Day 1, and at the end of treatment.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Stain 1x10^6 PBMCs with a cocktail of fluorescently-labeled antibodies. A recommended panel includes:
-
T-Cell Lineage: CD3, CD4, CD8
-
T-Helper Subsets: CXCR3 (Th1), CCR4 (Th2), CCR6 (Th17)
-
Regulatory T-Cells: CD25, FOXP3
-
Exhaustion Markers: PD-1, TIM-3, LAG-3
-
-
Acquire data on a validated flow cytometer (e.g., BD FACSCanto™ II).
-
Analyze data using appropriate software (e.g., FlowJo™) to quantify the percentage and absolute counts of T-cell populations.
-
Statistical Analysis
The primary efficacy analysis will be a log-rank test comparing the PFS between the two treatment arms. The hazard ratio will be estimated using a Cox proportional hazards model. Secondary endpoints such as ORR will be compared using the Chi-squared test. All safety data will be summarized descriptively.
References
- 1. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 2. Corvus Pharmaceuticals Presents this compound Preclinical Data Highlighting Potential of ITK inhibition to Treat Systemic Sclerosis at EULAR 2025 Congress | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 3. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Corvus Pharmaceuticals Announces New Preclinical Data Highlighting Potential of this compound to Treat Systemic Sclerosis - BioSpace [biospace.com]
- 6. Corvus Pharmaceuticals Initiates Registrational Phase 3 Clinical Trial of this compound for Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 8. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 9. Corvus Pharmaceuticals Presents this compound Preclinical [globenewswire.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Corvus Pharmaceuticals Initiates Registrational Phase 3 Clinical Trial of this compound for Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 12. Corvus Pharmaceuticals Advances Clinical Trials for this compound - TipRanks.com [tipranks.com]
Application Notes and Protocols for Measuring Soquelitinib Efficacy Using Cell-Based Assays
Introduction
Soquelitinib (formerly CPI-818) is an orally administered, selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a significant role in their immune function.[1] this compound's mechanism of action involves the modulation of T-cell differentiation. It promotes the generation of Th1 helper cells while impeding the development of Th2 and Th17 cells and their subsequent cytokine production.[1] This "Th1 skewing" effect underlies its therapeutic potential in a variety of diseases, including T-cell lymphomas, inflammatory conditions, and atopic dermatitis.[3][4][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to measure the efficacy of this compound. The described methods will enable researchers to assess the compound's impact on key signaling pathways, T-cell proliferation and differentiation, and cytokine production.
Mechanism of Action: The ITK Signaling Pathway
This compound selectively and irreversibly binds to a cysteine residue (Cys-442) in the ITK enzyme, inhibiting its kinase activity.[6] This action blocks the downstream signaling cascade initiated by T-cell receptor (TCR) activation. Key downstream events inhibited by this compound include the phosphorylation of Phospholipase C gamma 1 (PLCγ1), Extracellular signal-regulated kinase (ERK), and Ribosomal protein S6 (S6).[7][8] The inhibition of these pathways ultimately leads to a shift in T-helper cell differentiation, favoring an anti-tumor and anti-inflammatory Th1 phenotype over the pro-inflammatory and allergic Th2 and Th17 phenotypes.
Experimental Protocols
Western Blot Analysis of ITK Pathway Phosphorylation
This assay measures the phosphorylation status of key downstream targets of ITK signaling, providing a direct measure of this compound's inhibitory activity.
Protocol Workflow
Detailed Methodology
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Seed cells at a density of 1 x 10⁶ cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 2 hours.
-
TCR Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 30 minutes to activate the TCR signaling pathway.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pPLCγ1, pERK, pS6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Imaging and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Data Presentation
| This compound Conc. | pPLCγ1 (Relative Intensity) | pERK (Relative Intensity) | pS6 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Flow Cytometry Analysis of T-Cell Differentiation
This assay quantifies the effect of this compound on the differentiation of T-helper cells into Th1, Th2, and Th17 subtypes.
Protocol Workflow
Detailed Methodology
-
Isolate Naive CD4+ T-cells: Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) using a naive CD4+ T-cell isolation kit.
-
This compound Treatment: Culture the isolated T-cells in the presence of various concentrations of this compound or DMSO.
-
T-cell Differentiation: Differentiate the T-cells under specific polarizing conditions:
-
Th1: Anti-CD3/CD28, IL-12, and anti-IL-4.
-
Th2: Anti-CD3/CD28, IL-4, and anti-IFNγ.
-
Th17: Anti-CD3/CD28, IL-6, TGF-β, IL-23, anti-IFNγ, and anti-IL-4. Culture for 5-7 days.
-
-
Restimulation: Restimulate the differentiated cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Intracellular Staining: Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize them. Perform intracellular staining for key cytokines: IFNγ (Th1), IL-4 (Th2), and IL-17 (Th17).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of CD4+ T-cells expressing each cytokine.
Data Presentation
| This compound Conc. | % Th1 (IFNγ+) | % Th2 (IL-4+) | % Th17 (IL-17+) |
| Vehicle (DMSO) | |||
| 0.1 nM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Cytokine Secretion Assay (ELISA)
This assay measures the concentration of secreted cytokines in the cell culture supernatant to assess the functional consequence of this compound treatment on T-cell activity.
Protocol Workflow
Detailed Methodology
-
Cell Culture and Treatment: Culture Jurkat T-cells or primary human T-cells as described in the previous protocols. Treat with a dose range of this compound followed by TCR stimulation.
-
Collect Supernatant: After 24-48 hours of stimulation, centrifuge the cell cultures and collect the supernatant.
-
Perform ELISA: Use commercially available ELISA kits for the cytokines of interest (e.g., IL-2, IL-4, IL-5, IL-13, IL-17). Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody, adding substrate, and stopping the reaction.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Cytokine Concentration: Generate a standard curve from the standards and calculate the concentration of each cytokine in the samples.
Data Presentation
| This compound Conc. | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IL-17 (pg/mL) |
| Vehicle (DMSO) | |||||
| 0.1 nM | |||||
| 1 nM | |||||
| 10 nM | |||||
| 100 nM | |||||
| 1 µM | |||||
| 10 µM |
Summary of Expected Outcomes
Based on the known mechanism of action of this compound, the expected outcomes from these assays are as follows:
-
Western Blot: A dose-dependent decrease in the phosphorylation of PLCγ1, ERK, and S6 in this compound-treated cells compared to the vehicle control.
-
Flow Cytometry: A dose-dependent increase in the percentage of Th1 (IFNγ+) cells and a corresponding decrease in the percentage of Th2 (IL-4+) and Th17 (IL-17+) cells.
-
ELISA: A dose-dependent decrease in the secretion of IL-2, and the Th2-associated cytokines IL-4, IL-5, and IL-13, as well as the Th17-associated cytokine IL-17.[5][6][8]
These protocols provide a robust framework for researchers to evaluate the efficacy of this compound in a controlled, in vitro setting. The data generated will be crucial for understanding its biological activity and for the continued development of this promising therapeutic agent.
References
- 1. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
Application Note: Analysis of T-Cell Population Dynamics Following Soquelitinib Treatment Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule designed to selectively inhibit the Interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a critical enzyme predominantly expressed in T-cells and natural killer (NK) cells, where it plays a pivotal role in T-cell receptor (TCR) signaling and subsequent T-cell differentiation and function.[2][3] By selectively targeting ITK, this compound modulates the immune response, promoting an anti-tumor cellular environment. This has shown promising therapeutic potential in T-cell malignancies and various immune-mediated diseases.[1][4]
Preclinical and clinical studies have demonstrated that this compound treatment leads to significant alterations in T-cell subset distribution and function. Notably, it induces a "Th1 skewing" effect, enhancing the generation of Th1 helper cells and cytotoxic T-lymphocytes crucial for anti-tumor immunity, while concurrently inhibiting Th2 and Th17 helper cells, which are implicated in allergic and autoimmune diseases.[5][6][7] Furthermore, this compound has been observed to reduce T-cell exhaustion, a common mechanism of immune evasion in cancer.[8][9][10]
This application note provides a detailed protocol for the analysis of T-cell populations in peripheral blood samples from patients treated with this compound using multi-color flow cytometry.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by inhibiting ITK, a key downstream kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to the activation of transcription factors that drive T-cell proliferation and differentiation.
By blocking ITK, this compound disrupts this signaling pathway, leading to a shift in T-helper cell differentiation. This results in the preferential development of Th1 cells, which are essential for cell-mediated immunity against tumors and intracellular pathogens, while suppressing the differentiation of pro-inflammatory Th17 cells and Th2 cells associated with allergic responses.[2][5] Research also indicates that ITK inhibition can induce the conversion of inflammatory Th17 cells into anti-inflammatory regulatory T-cells (Tregs).[1][5]
Expected Immunophenotypic Changes Post-Soquelitinib Treatment
Clinical data from Phase 1/1b trials in patients with T-cell lymphoma have revealed distinct changes in peripheral T-cell populations following this compound administration. These changes are consistent with its mechanism of action and provide biomarkers for assessing the biological activity of the drug.
| Cell Population | Marker | Expected Change Post-Soquelitinib | Functional Implication | Reference |
| Th1 Cells | CD4+ / CXCR3+ | Sustained Increase | Enhanced anti-tumor immunity | [3] |
| Th2 Cells | CD4+ / CCR4+ | Decrease | Reduction of allergic/pro-tumorigenic responses | [2][6] |
| Th17 Cells | CD4+ / CCR6+ | Decrease / Conversion to Tregs | Reduction of pro-inflammatory responses | [1][5][6] |
| Regulatory T-Cells (Tregs) | CD4+ / CD25+ / FOXP3+ | Increase (from Th17 conversion) / Decrease (in tumor microenvironment) | Immune suppression modulation | [1] |
| Effector Memory T-cells re-expressing CD45RA (TEMRA) | CD8+ / CD45RA+ / CCR7- | Increase | Enhanced cytotoxic potential | [11][3] |
| Exhausted T-Cells | CD4+ or CD8+ / PD-1+ | Decrease | Restoration of T-cell function | [9][10] |
Experimental Protocols
Overall Experimental Workflow
The process involves isolating peripheral blood mononuclear cells (PBMCs) from whole blood, followed by staining with a panel of fluorescently-labeled antibodies. The stained cells are then acquired on a flow cytometer, and the data is analyzed to quantify the various T-cell subsets of interest.
Protocol 1: PBMC Isolation from Whole Blood
Materials:
-
Blood collection tubes with anticoagulant (e.g., Heparin or EDTA)
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.
-
Add PBS to the collected PBMCs to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS with 2% FBS (staining buffer).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer.
Protocol 2: T-Cell Immunophenotyping by Flow Cytometry
Materials:
-
Isolated PBMCs (1 x 10⁶ cells per sample)
-
Staining Buffer (PBS + 2% FBS)
-
Flow cytometry tubes
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Fixation/Permeabilization Buffer (for intracellular staining, e.g., FOXP3)
-
Centrifuge
Suggested Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | APC-H7 | Pan T-Cell Marker |
| CD4 | BV786 | Helper T-Cell Marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cell Marker |
| CD45RA | FITC | Naive/Effector T-Cell Marker |
| CCR7 | PE-Cy7 | Naive/Memory T-Cell Marker |
| CXCR3 | PE | Th1 Marker |
| CCR6 | BV421 | Th17 Marker |
| PD-1 | BV605 | Exhaustion Marker |
| FOXP3 | Alexa Fluor 647 | Treg Marker (Intracellular) |
| Live/Dead Stain | e.g., Zombie Violet | Viability Marker |
Procedure:
-
Pipette 100 µL of the PBMC suspension (containing 1 x 10⁶ cells) into each flow cytometry tube.
-
Add the Live/Dead stain according to the manufacturer's instructions and incubate.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Add the cocktail of surface antibodies (CD3, CD4, CD8, CD45RA, CCR7, CXCR3, CCR6, PD-1) at pre-titrated optimal concentrations.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
For intracellular staining (FOXP3), proceed with fixation and permeabilization according to the manufacturer's protocol for the chosen buffer system.
-
After permeabilization, add the anti-FOXP3 antibody and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells once with permeabilization buffer and once with staining buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Protocol 3: Data Acquisition and Analysis
Data Acquisition:
-
Use a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.[12]
-
Ensure compensation controls (single-stained beads or cells) are run for each fluorochrome in the panel to correct for spectral overlap.
Gating Strategy: A sequential gating strategy is crucial for accurately identifying T-cell subsets.[12]
-
Gate on Lymphocytes: Use Forward Scatter (FSC) and Side Scatter (SSC) to identify the lymphocyte population.
-
Select Singlets: Use FSC-Area versus FSC-Height to exclude cell doublets.
-
Gate on Live Cells: Use the viability dye to exclude dead cells.
-
Identify T-Cells: From the live singlet lymphocyte population, gate on CD3+ cells.
-
Differentiate Helper and Cytotoxic T-Cells: Gate the CD3+ population into CD4+ and CD8+ subsets.
-
Analyze CD4+ Subsets:
-
Th1: CD4+ CXCR3+
-
Th17: CD4+ CCR6+
-
Tregs: CD4+ FOXP3+
-
-
Analyze CD8+ Subsets:
-
Use CD45RA and CCR7 to delineate Naive (CD45RA+CCR7+), Central Memory (TCM, CD45RA-CCR7+), Effector Memory (TEM, CD45RA-CCR7-), and TEMRA (CD45RA+CCR7-) populations.
-
Quantify exhaustion by measuring PD-1 expression on the CD8+ population.
-
Conclusion
Flow cytometry is an essential tool for characterizing the immunological effects of this compound. The protocols and analysis strategies outlined in this application note provide a robust framework for researchers to monitor changes in T-cell populations, confirm the drug's mechanism of action, and identify potential pharmacodynamic biomarkers. Consistent application of these methods will aid in the clinical development of this compound and enhance the understanding of its role in cancer immunotherapy and treatment of autoimmune diseases.
References
- 1. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Corvus Pharmaceuticals Presents New Interim this compound Data from its Phase 1/1b T Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 4. investing.com [investing.com]
- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 6. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 7. Corvus Pharmaceuticals Provides Business Update and Reports Third Quarter 2025 Financial Results | INN [investingnews.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Corvus Pharmaceuticals Announces Presentation of Additional Data from the Phase 1/1b Clinical Trial of this compound for Patients with T Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 10. This compound Shows 26% Complete Response in T Cell Lymphoma Trial | CRVS Stock News [stocktitan.net]
- 11. onclive.com [onclive.com]
- 12. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
Soquelitinib Administration and Dosing in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib (formerly CPI-818) is a selective, covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling.[1][2] By targeting ITK, this compound modulates T-cell activation and differentiation, showing a preference for inhibiting Th2 and Th17 pathways while sparing or promoting Th1 responses.[3][4] This mechanism of action makes it a promising therapeutic candidate for a range of T-cell-mediated diseases, including inflammatory conditions, autoimmune disorders, and cancer.[5] This document provides a comprehensive overview of this compound administration and dosing strategies in murine models based on preclinical studies, offering detailed protocols and quantitative data to guide future research.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound observed in various murine disease models.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Vehicle/Formulation |
| Oral Gavage | 10 | ~600 | Water containing tween, propylene glycol, and cellulose[6] |
| Oral Gavage | 30 | ~3500 | Water containing tween, propylene glycol, and cellulose[6] |
Note: Cmax levels are highlighted as particularly relevant for covalent inhibitors like this compound, which bind irreversibly to their target.[6]
Table 2: Efficacious Dosing of this compound in Murine Disease Models
| Disease Model | Administration Route | Dose | Dosing Regimen | Key Findings |
| Inflammatory & Autoimmune Diseases | ||||
| Ovalbumin (OVA)-Induced Asthma (Acute) | Oral Gavage | 10 mg/kg and 30 mg/kg | Once daily for 10 days[6] | Significant suppression of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF).[5] |
| Bleomycin-Induced Lung Fibrosis | Oral Gavage | 10 mg/kg and 30 mg/kg | Once daily from day 7 to 21 post-bleomycin challenge[6] | Reduced lung weight, decreased leukocyte infiltration in BALF, and improved fibrosis scores. Downregulation of GATA-3 and MMP2 mRNA in lung tissue.[5][6] |
| Imiquimod-Induced Psoriasis | Medicated Chow | 2.4 g/kg of chow (intermediate dose) | Ad libitum access starting 6 days before imiquimod application until study termination[6] | Significant reduction in Psoriasis Area and Severity Index (PASI) scores.[5] |
| Systemic Sclerosis (Fra-2 transgenic mice) | Not specified | Two doses investigated | Not specified | Reduced Th2-dependent GATA3 and Th17-dependent RORγt expression in lungs. |
| Oncology | ||||
| Syngeneic Tumor Models (CT26, RENCA, B16F10, EL4, A20) | Oral Gavage or Medicated Chow | 10 mg/kg, 30 mg/kg, or 130 mg/kg of chow | Daily for 7-13 days | Significant inhibition of tumor growth. Increased intratumoral CD8+ T-cell infiltration and enhanced effector function. |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
This protocol is a general guideline based on standard murine oral gavage procedures and formulation details from this compound studies.[6][7][8][9][10][11]
Materials:
-
This compound
-
Vehicle solution: Water containing Tween 80, propylene glycol, and cellulose[6]
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for adult mice)[11]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound solution in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 1 mg/mL). Ensure the solution is homogenous.
-
Animal Handling and Dosing Volume Calculation:
-
Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11]
-
Calculate the volume to be administered based on the mouse's weight and the desired dose.
-
-
Gavage Needle Measurement: To prevent perforation of the esophagus or stomach, measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.[7]
-
Administration:
-
Securely restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not apply force.[10]
-
Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring: Observe the mouse for several minutes after dosing for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.
Protocol 2: this compound Administration via Medicated Chow
This method is suitable for chronic dosing regimens.[6]
Materials:
-
This compound
-
Standard rodent chow
-
Chow mixing equipment
Procedure:
-
Dose Calculation and Chow Preparation:
-
Determine the target daily dose of this compound for the mice.
-
Estimate the average daily food consumption for the specific mouse strain and age.
-
Calculate the amount of this compound needed per kilogram of chow to achieve the target daily dose. For example, studies have used formulations of 1.2 g, 2.4 g, and 7.2 g of this compound per kg of chow.[6]
-
Thoroughly mix the calculated amount of this compound with the powdered or crushed chow to ensure a homogenous distribution. The mixture can then be re-pelleted if desired.
-
-
Administration:
-
Replace the standard chow in the cages with the prepared this compound-medicated chow.
-
Provide the medicated chow ad libitum.
-
-
Monitoring:
-
Regularly monitor food consumption to ensure mice are receiving the intended dose.
-
Observe the animals for any changes in feeding behavior or body weight.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound selectively and covalently binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, leading to its irreversible inhibition.[1] This action blocks downstream signaling from the T-cell receptor (TCR), impacting T-cell activation, proliferation, and differentiation.[1][12]
Impact on T-Helper Cell Differentiation
The inhibition of ITK by this compound skews T-helper (Th) cell differentiation. It preferentially suppresses the development of Th2 and Th17 cells, which are implicated in allergic and autoimmune diseases, respectively. Conversely, it favors the Th1 lineage, crucial for anti-tumor and anti-viral immunity, and can promote the development of regulatory T-cells (Tregs), which have immunosuppressive functions.[3][13]
Experimental Workflow for a Murine Asthma Model
The following diagram illustrates a typical experimental workflow for evaluating this compound in an OVA-induced acute asthma model.[6]
References
- 1. This compound | C25H30N4O4S2 | CID 134517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 4. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corvuspharma.com [corvuspharma.com]
- 6. biorxiv.org [biorxiv.org]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Soquelitinib as a Tool for Investigating T-Cell Mediated Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell mediated inflammation is a critical driver of numerous autoimmune and allergic diseases, including atopic dermatitis, asthma, and psoriasis.[1][2] A key signaling molecule in T-lymphocytes is the Interleukin-2-inducible T-cell kinase (ITK), which plays a pivotal role in T-cell receptor (TCR) signaling, T-cell differentiation, and the production of inflammatory cytokines.[3][4][5] Soquelitinib (formerly CPI-818) is an orally administered, selective, covalent inhibitor of ITK.[3][6] Its high selectivity allows for targeted modulation of T-cell function, making it an invaluable tool for studying the pathogenesis of T-cell driven inflammatory diseases and for the development of novel therapeutics.
This compound has been shown to modulate T-cell differentiation by promoting a Th1 phenotype while inhibiting the development and function of pro-inflammatory Th2 and Th17 helper T-cells.[1][4][5][7] This "Th1 skewing" effect is achieved by selectively suppressing the production of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) and Th17-associated cytokines, while largely sparing Th1 cytokines like IFN-γ.[1][3] These immunomodulatory properties are being explored in clinical trials for conditions such as atopic dermatitis and T-cell lymphomas.[8][9]
This document provides detailed application notes, experimental protocols, and data regarding the use of this compound to investigate T-cell mediated inflammatory processes.
Mechanism of Action: ITK Signaling Pathway
Upon T-cell receptor (TCR) stimulation, ITK is recruited to a membrane-associated adapter complex where it is activated via phosphorylation by LCK.[3] Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLCγ1), a critical step that initiates downstream signaling cascades involving calcium mobilization and activation of transcription factors like NF-κB.[3][6] This signaling cascade is essential for T-cell activation, proliferation, and cytokine secretion.[3] this compound, as a covalent inhibitor, binds to ITK and blocks its kinase activity, thereby disrupting this signaling pathway and suppressing T-cell mediated inflammatory responses.[3][6]
Applications & Key Findings
This compound is a versatile tool for studying T-cell biology in various disease models.
Atopic Dermatitis (AD)
AD is a Th2-driven inflammatory skin disease. Clinical trials have demonstrated that this compound can significantly reduce disease severity in patients with moderate to severe AD. The primary endpoint in these studies is often the Eczema Area and Severity Index (EASI) score.
Table 1: Clinical Efficacy of this compound in Atopic Dermatitis (Phase 1 Data)
| Dose Regimen | Mean EASI Score Reduction at Day 28 (this compound) | Mean EASI Score Reduction at Day 28 (Placebo) | Reference |
|---|---|---|---|
| 100 mg BID / 200 mg QD | 54.6% | 30.6% | [4] |
| 200 mg BID | 71.1% | 42.1% | [8] |
| Cohorts 1-3 Combined | Statistically significant improvement (p=0.036) | - |[10] |
Biomarker studies in these trials revealed that this compound treatment leads to a reduction in multiple serum cytokines, including those associated with Th2 (IL-5), Th17 (IL-17), and general inflammation (IL-31, IL-33, TSLP, TARC).[8]
Modulation of T-Helper Cell Differentiation
Preclinical studies have established this compound's ability to alter the balance of T-helper cell subsets. This makes it an ideal compound for in vitro and in vivo studies of T-cell plasticity and function.
Table 2: Effect of this compound on T-Helper Cell Subsets and Cytokines
| T-Helper Subset | Effect of this compound | Key Associated Cytokines Inhibited | Reference |
|---|---|---|---|
| Th1 | Minimal effect or promotion ("Th1 skewing") | IFN-γ production largely spared | [1][3][5] |
| Th2 | Inhibition of differentiation and function | IL-4, IL-5, IL-13 | [1][3] |
| Th17 | Inhibition of differentiation | IL-17 | [1][5] |
| Treg | Induction/Conversion from Th17 | - |[5][7][11] |
These effects have been demonstrated in various preclinical models, including asthma, pulmonary fibrosis, and psoriasis, where this compound was shown to ameliorate disease symptoms.[12]
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to study T-cell function.
General Experimental Workflow
A typical in vitro experiment to assess the immunomodulatory effects of this compound involves isolating immune cells, stimulating them under specific conditions, and analyzing the outcome.
Protocol 1: In Vitro T-Cell Differentiation and Cytokine Analysis
This protocol details how to assess the effect of this compound on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 lineages and measure their cytokine production.
Materials:
-
This compound (TargetMol, Cat. No. T3468 or equivalent)
-
DMSO (Vehicle control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T-Cell Isolation Kit (e.g., StemCell Technologies)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Cytokine cocktails for differentiation:
-
Th1: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)
-
Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)
-
Th17: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), anti-IL-4, anti-IFN-γ
-
-
Protein Transport Inhibitor Cocktail (e.g., Brefeldin A)
-
Intracellular staining antibodies: anti-IFN-γ, anti-IL-4, anti-IL-17A
-
Flow cytometer
Procedure:
-
Isolate Naïve CD4+ T-Cells: Isolate naïve CD4+ T-cells from fresh human PBMCs according to the manufacturer's protocol for the isolation kit.
-
Prepare Plates: Coat a 96-well flat-bottom plate with anti-CD3 antibody (5 µg/mL in PBS) overnight at 4°C. Wash wells 3x with sterile PBS before use.
-
Prepare this compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1 µM.[3] Ensure the final DMSO concentration is consistent across all wells (≤0.1%).
-
Cell Plating and Differentiation:
-
Resuspend naïve T-cells at 1x10⁶ cells/mL in complete RPMI medium containing soluble anti-CD28 antibody (1 µg/mL).
-
Add the appropriate cytokine cocktails for Th1, Th2, or Th17 differentiation to separate aliquots of cells.
-
Add the prepared this compound dilutions or DMSO vehicle control to the wells of the anti-CD3 coated plate.
-
Add 200 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 5-6 days at 37°C, 5% CO₂.[3]
-
Restimulation and Staining:
-
On the final day, add a protein transport inhibitor to each well and restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ, IL-4, and IL-17A.
-
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing each cytokine.
Protocol 2: Western Blot for ITK Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of PLCγ1, a direct downstream target of ITK.
Materials:
-
Jurkat T-cells or purified primary human T-cells
-
This compound and DMSO
-
Anti-CD3 antibody
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PLCγ1 (p-PLCγ1), anti-total-PLCγ1, anti-p-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Starvation: Culture Jurkat cells to a density of 1-2x10⁶ cells/mL. Before the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treatment with this compound: Pre-incubate the starved cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) or DMSO vehicle for 1-2 hours at 37°C.
-
T-Cell Stimulation: Stimulate the T-cells by adding soluble anti-CD3 antibody (10 µg/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place the cells on ice and wash once with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PLCγ1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Strip the membrane and re-probe for total PLCγ1 and a loading control (GAPDH) to ensure equal loading. Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A reduction in the p-PLCγ1/total-PLCγ1 ratio in this compound-treated samples indicates successful target inhibition.[6]
References
- 1. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 2. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. biorxiv.org [biorxiv.org]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 6. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 8. patientcareonline.com [patientcareonline.com]
- 9. One moment, please... [clinicaltrialvanguard.com]
- 10. Corvus Pharmaceuticals Announces Full Data from Cohort 3 of Placebo-Controlled Phase 1 Clinical Trial of this compound for Atopic Dermatitis | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 11. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Soquelitinib Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Soquelitinib in in vitro experiments. This compound is a selective and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling. Proper concentration selection is critical for achieving desired experimental outcomes while avoiding off-target effects or cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of ITK.[1] It selectively binds to ITK, leading to the modulation of T-cell activity.[2][3] This inhibition results in a "Th1 skewing" effect, where the immune response is shifted towards a Th1 phenotype, while Th2 and Th17 cell differentiation and their associated cytokine production are suppressed.[1][2][3]
Q2: What is a good starting concentration for my in vitro experiment?
A2: A starting concentration in the range of 100 nM to 1 µM is recommended for most T-cell based assays. The IC50 for IL-2 secretion in Jurkat T-cells is 136 nM.[1][2] Effective concentrations for observing effects on T-cell differentiation and cytokine production have been reported between 0.3 µM and 1 µM.[2]
Q3: At what concentration does this compound become cytotoxic?
A3: High concentrations of this compound (≥ 1 µM) have been shown to reduce the total number of T-cells while maintaining viability.[2] At 10 µM, this compound has been observed to reduce T-cell proliferation.[4] It is crucial to perform a dose-response curve for your specific cell type and assay to determine the optimal non-cytotoxic concentration.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution. For example, a 10 mM stock can be prepared in DMSO. This stock solution should then be serially diluted to the desired final concentration in your cell culture medium. To avoid precipitation, it is recommended to add the diluted inhibitor to the pre-warmed culture medium.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays.
| Assay | Cell Line/Cell Type | Parameter Measured | Effective Concentration (IC50) | Reference |
| IL-2 Secretion | Jurkat T-cells | Inhibition of IL-2 secretion | 136 nM | [1][2] |
| T-cell Differentiation | Human primary CD4+ T-cells | Inhibition of IL-4 production | 0.3 µM - 1 µM | [2] |
| T-cell Signaling | Jurkat T-cells | Inhibition of PLCγ1 and ERK phosphorylation | Not specified | [1] |
| T-cell Exhaustion | Human primary CD8+ T-cells | Reduction of exhaustion markers | 1 µM | [1] |
| T-cell Proliferation | T-cells | Reduction in cell number | ≥ 1 µM | [2] |
| T-cell Proliferation | T-cells | Reduction in proliferation | 10 µM | [4] |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Culture: Culture your target cells (e.g., Jurkat T-cells, primary T-cells) under standard conditions to ensure they are in a logarithmic growth phase.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates) at a predetermined density.
-
Treatment: Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Following incubation, perform the desired downstream assays, such as cell viability, cytokine secretion, protein phosphorylation, or gene expression analysis.
Protocol for Measuring IL-2 Secretion in Jurkat T-cells
-
Cell Stimulation: Seed Jurkat T-cells in a 96-well plate. Treat the cells with a range of this compound concentrations for 1-2 hours.
-
Activation: Stimulate the cells with an appropriate T-cell activator (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin).
-
Incubation: Incubate the cells for 24 hours to allow for IL-2 secretion.
-
ELISA: Collect the cell culture supernatant and measure the concentration of IL-2 using a standard ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the IC50 value.
Visualizing Key Processes
Signaling Pathway of ITK Inhibition by this compound
Caption: ITK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro experiments using this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Inactive compound.- Cell line is not sensitive to ITK inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).- Verify the activity of the this compound stock.- Confirm ITK expression and dependence in your cell line. |
| High cell death in all treatment groups | - this compound concentration is too high.- DMSO concentration is toxic.- Contamination of cell culture. | - Lower the concentration range of this compound.- Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Check for and address any potential contamination. |
| Inconsistent results between experiments | - Variation in cell density or passage number.- Inconsistent incubation times.- Pipetting errors. | - Standardize cell seeding density and use cells within a consistent passage number range.- Ensure precise and consistent incubation times for all experiments.- Use calibrated pipettes and careful technique to minimize errors. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound.- Shock precipitation when adding to aqueous medium. | - Ensure the final DMSO concentration is low.- Add the diluted this compound to pre-warmed medium and mix gently.- Consider using a different solvent if solubility issues persist. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Overcoming Soquelitinib solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges when working with Soquelitinib in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with concentrations of at least 80-100 mg/mL (155.44 mM - 194.30 mM) being achievable.[1][2] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous experimental buffer (e.g., PBS, cell culture media). What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Pre-warm solutions: Before dilution, pre-warm both the this compound stock solution and the aqueous buffer to 37°C. This can help prevent precipitation caused by temperature shock.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, to reach a final concentration of 1 µM from a 10 mM stock, first dilute to 1 mM in DMSO, and then add a small volume of this intermediate stock to your final aqueous buffer.[2]
-
Increase the final volume of the experimental buffer: A larger final volume can help to keep the compound in solution.
-
Sonication: If precipitation occurs, gentle sonication in a water bath can help to redissolve the compound.[2]
-
Incorporate co-solvents (for in vivo or specific in vitro applications): For certain applications, especially in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 are used to maintain solubility.[1][2]
Q3: What is the stability of this compound in DMSO stock solutions and aqueous working solutions?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare fresh aqueous working solutions daily and use them immediately to avoid degradation and ensure consistent experimental results.
Q4: At what concentration of DMSO will it affect my cells in culture?
A4: The tolerance of cell lines to DMSO can vary, but most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is always recommended to include a vehicle control (your final buffer containing the same concentration of DMSO as your experimental samples) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Problem 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor mixing | After adding the this compound stock to the buffer, immediately vortex or pipette vigorously to ensure rapid and thorough mixing. | The compound is quickly dispersed, preventing localized high concentrations that can lead to precipitation. |
| Temperature shock | Pre-warm both the DMSO stock and the aqueous buffer to 37°C before mixing. | Maintaining a consistent temperature can prevent the compound from crashing out of solution. |
| Concentration too high for the aqueous buffer | Decrease the final concentration of this compound in your working solution. Perform a dose-response curve to determine the optimal concentration for your experiment that remains soluble. | A lower concentration may be sufficient for your assay and will remain in solution. |
| Buffer composition | If possible, test the solubility in different buffers. Some buffer components can affect the solubility of small molecules. | Identification of a more suitable buffer system for your experiment. |
Problem 2: The solution appears cloudy or hazy after dilution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation | Use gentle sonication in a water bath for a short period to help dissolve any microscopic precipitates. | The solution becomes clear. |
| Incomplete initial dissolution | Ensure that the initial this compound powder is fully dissolved in DMSO before making any dilutions. Sonication may be required for the initial stock preparation.[2] | A clear, high-concentration stock solution is the starting point for successful dilutions. |
Quantitative Data on this compound Solubility
While specific quantitative solubility data for this compound in various experimental buffers (PBS, Tris, RPMI, DMEM) at different pH values is not extensively published, the following table summarizes the available information. Researchers are encouraged to empirically determine the solubility limit in their specific experimental system.
| Solvent/Formulation | Solubility | Molar Concentration | Reference |
| DMSO | ≥ 100 mg/mL | 194.30 mM | [1] |
| DMSO | 80 mg/mL | 155.44 mM | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10 mg/mL | 19.43 mM | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 10 mg/mL | 19.43 mM | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 10 mg/mL | 19.43 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 514.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, you will need 5.15 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI, DMEM)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 1 µL of the stock to 9 µL of DMSO. This will give you a 1 mM solution.
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed cell culture medium.
-
Immediately vortex the working solution to ensure it is well-mixed.
-
Use the working solution immediately in your cell-based assay.
Visualizations
This compound's Mechanism of Action: ITK Signaling Pathway
This compound is a selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[3] Upon TCR engagement, a signaling cascade is initiated, leading to ITK activation. Activated ITK then phosphorylates and activates Phospholipase C gamma 1 (PLCγ1), which in turn leads to the activation of downstream pathways crucial for T-cell activation, proliferation, and cytokine production.[4][5] By inhibiting ITK, this compound blocks these downstream events, thereby modulating T-cell responses.
Caption: this compound inhibits ITK, blocking downstream signaling.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow outlines the key steps and decision points for preparing soluble working solutions of this compound for in vitro experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for this compound Solubility
This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.
Caption: Logical steps for troubleshooting this compound solubility.
References
Improving Soquelitinib dose-response curve reproducibility
Welcome to the technical support center for Soquelitinib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the reproducibility of this compound dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly CPI-818) is an orally active, selective, and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[2] By covalently binding to a cysteine residue in the active site of ITK, this compound irreversibly inhibits its kinase activity. This leads to the modulation of T-cell differentiation, characteristically promoting a Th1-skewed immune response while suppressing Th2 and Th17 cytokine production.[1][2]
Q2: What are the key downstream signaling events affected by this compound?
This compound's inhibition of ITK leads to the suppression of downstream TCR signaling pathways. Notably, it has been shown to inhibit the phosphorylation of Phospholipase Cγ1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1] This blockade ultimately results in reduced secretion of key cytokines such as IL-2, IL-4, IL-5, and IL-13.[1]
Q3: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. In Jurkat T-cells, this compound has been shown to suppress IL-2 secretion with an IC50 of 136 nM.[1] It is important for researchers to determine the IC50 specific to their cell line and assay conditions.
Q4: Are there any known off-target effects or toxicities associated with this compound?
In a phase 1/1b clinical trial, this compound was generally well-tolerated.[3] Observed adverse effects at a low incidence (less than 1%) included anemia, increased bilirubin, and decreased neutrophil and white blood cell counts.[3] One patient experienced a grade 3 or greater decrease in neutrophil count.[3] Preclinical studies have shown high selectivity for ITK over the related kinase RLK.[2]
Troubleshooting Guide: Dose-Response Curve Reproducibility
Inconsistent dose-response curves can be a significant source of frustration in research. This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consider using a multi-channel pipette for drug addition.- Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or media to maintain humidity. |
| Steep or inconsistent Hill slope | - Compound precipitation at high concentrations- Cell toxicity unrelated to ITK inhibition | - Visually inspect the highest concentrations of this compound for any signs of precipitation.- Perform a cell viability assay (e.g., Trypan Blue) to distinguish between cytostatic and cytotoxic effects. |
| IC50 value shifts between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Differences in reagent lots (e.g., serum, cytokines) | - Use cells within a consistent and low passage number range.- As this compound is a covalent inhibitor, its effects are time-dependent. Strictly adhere to a standardized pre-incubation and total incubation time for all experiments.- Qualify new lots of critical reagents before use in large-scale experiments. |
| No observable dose-response | - Inactive compound- Incorrect concentration range- Low ITK expression in the chosen cell line | - Verify the identity and purity of the this compound stock.- Perform a wider range of dilutions (e.g., from picomolar to high micromolar) to identify the active range.- Confirm ITK expression in your cell model via Western Blot or qPCR. |
| High background signal in cytokine assays | - Spontaneous cytokine release from stressed cells- Contamination of cell cultures | - Handle cells gently during plating and treatment to minimize stress.- Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is adapted from methodologies used for other ITK inhibitors and is suitable for determining the IC50 of this compound.
-
Reagents and Materials:
-
Recombinant human ITK enzyme
-
Peptide substrate (e.g., a poly-Glu, Tyr peptide)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
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ATP
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Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A 12-point, 3-fold serial dilution starting from 10 µM is a good starting point.
-
In the microplate, add 5 µL of diluted this compound or DMSO (for control wells).
-
Add 10 µL of recombinant ITK enzyme diluted in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for ITK).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the no-enzyme control as 100% inhibition and the DMSO-only control as 0% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Cellular Assay for Inhibition of IL-2 Secretion
This protocol measures the functional effect of this compound on T-cell activation.
-
Reagents and Materials:
-
Jurkat T-cells (or other suitable T-cell line/primary T-cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the diluted this compound to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding anti-CD3/anti-CD28 antibodies or PMA/Ionomycin to the final desired concentration.
-
Incubate for 24-48 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the IL-2 ELISA.
-
Calculate the concentration of IL-2 in each sample.
-
Normalize the data to the stimulated, DMSO-treated control.
-
Plot the percent inhibition of IL-2 secretion against the this compound concentration and determine the IC50.
-
Visualizations
ITK Signaling Pathway
Caption: Simplified ITK signaling pathway downstream of T-cell receptor (TCR) activation.
Experimental Workflow for Dose-Response Curve Generation
Caption: General workflow for generating a this compound dose-response curve in a cellular assay.
Troubleshooting Logic for Inconsistent IC50 Values
References
Technical Support Center: Soquelitinib Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Soquelitinib in long-term experimental settings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cellular responses to this compound treatment over time. | 1. Compound Instability: this compound may degrade in culture media over extended periods. 2. Cellular Resistance: Prolonged exposure may lead to the development of resistance mechanisms. 3. Variable Cell Culture Conditions: Inconsistent cell density, passage number, or media components. | 1. Prepare fresh this compound solutions for each media change. Consider performing a stability assay in your specific culture media. 2. Monitor for changes in the expression of ITK and downstream signaling molecules. Consider intermittent dosing schedules. 3. Maintain a strict cell culture protocol, using cells within a defined passage number range and ensuring consistent seeding densities. |
| Decreased cell viability at effective concentrations. | 1. Off-target effects: At higher concentrations or in certain cell types, this compound may have off-target activities. 2. Synergistic toxicity: Interaction with other media components or compounds. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 2. Review all components in the culture media for potential interactions. If using combination therapies, assess the toxicity of each compound individually and in combination. |
| Difficulty replicating in vivo anti-tumor effects in vitro. | 1. Lack of immune cell components: The anti-tumor effects of this compound are mediated by modulating T-cell function.[1][2][3] 2. Inappropriate in vitro model: The cancer cell line used may not be sensitive to immune-mediated killing. | 1. Utilize co-culture systems with T-cells and cancer cells to better recapitulate the in vivo environment. 2. Select cancer cell lines with known sensitivity to T-cell-mediated cytotoxicity. |
| Unexpected alterations in non-T-cell populations. | 1. ITK expression in other cell types: While predominantly expressed in T-cells, ITK is also found in NK cells and some mast cells.[2][4] | 1. Characterize ITK expression in all cell types present in your experimental model. 2. Use purified cell populations to dissect the specific effects of this compound on each cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, selective, and irreversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][5] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[6][7] By inhibiting ITK, this compound modulates T-cell differentiation and function.[1][2]
Q2: How does this compound affect T-cell differentiation?
A2: this compound promotes a shift in T-helper cell differentiation, a phenomenon known as Th1 skewing.[2] It enhances the development of Th1 helper cells, which are crucial for anti-tumor and anti-viral immunity, while inhibiting the differentiation of Th2 and Th17 cells, which are implicated in allergic and autoimmune diseases.[1][2] Additionally, it can convert pro-inflammatory Th17 cells into anti-inflammatory regulatory T-cells (Tregs).[8]
Q3: What are the downstream signaling effects of ITK inhibition by this compound?
A3: Inhibition of ITK by this compound blocks downstream signaling from the T-cell receptor. This includes the inhibition of the phosphorylation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK).[5][7]
Q4: What is the recommended dosage for in vivo studies in mice?
A4: In murine tumor models, oral administration of this compound at 30 mg/kg, twice daily, has been shown to significantly inhibit tumor growth.[5] In a mouse model of allergic airway inflammation, once-daily oral gavage of 10 mg/kg or 30 mg/kg was used.[4]
Q5: What are the known effects of this compound on T-cell exhaustion?
A5: this compound has been shown to prevent T-cell exhaustion.[2][3] In preclinical models, it reduced the expression of exhaustion markers such as PD-1, LAG3, and TIM3 on CD8+ T-cells and restored their effector functions, leading to increased production of IFNγ and Granzyme B.[5]
Data from Clinical Trials
This compound in T-Cell Lymphoma (Phase 1/1b)
| Metric | Finding | Reference |
| Optimal Dose | 200 mg twice daily | [9][10] |
| Objective Response Rate | 39% | [11] |
| Complete Response Rate | 26% | [11] |
| Adverse Events (Grade 3 or greater) | Neutrophil count decrease (in one patient) | [9][10] |
This compound in Atopic Dermatitis (Phase 1)
| Dosing Cohort | EASI 75 Achievement | IGA 0/1 Achievement | Reference |
| Cohort 1 (100 mg twice daily) | 25% | 25% | [12] |
| Cohort 2 (200 mg once daily) | 33% | 17% | [12] |
| Cohort 3 (200 mg twice daily) | 63% | 35% | [12] |
| Placebo | 0% | 0% | [12] |
Experimental Protocols
In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T-cells in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Differentiation Conditions:
-
Th1 Skewing: Add anti-CD3/CD28 antibodies, IL-12, and anti-IL-4 to the culture medium.
-
Th17 Skewing: Add anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFNγ/anti-IL-4 to the culture medium.
-
-
This compound Treatment: Add this compound at various concentrations to the differentiating T-cells. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 3-5 days.
-
Analysis: Analyze the T-cell populations by flow cytometry for the expression of key transcription factors (T-bet for Th1, RORγt for Th17) and cytokines (IFNγ for Th1, IL-17 for Th17).
In Vivo Murine Tumor Model
-
Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., CT26 colon carcinoma) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 30 mg/kg twice daily).[5] The control group should receive the vehicle.
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Endpoint: Continue treatment for a specified period or until tumors in the control group reach the humane endpoint.
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Analysis: At the end of the study, excise the tumors and spleens for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry.
Visualizations
Caption: this compound's mechanism of action in the TCR signaling pathway.
Caption: this compound's influence on T-cell differentiation pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 3. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Corvus Pharmaceuticals Presents Promising Phase 1/1b Data for this compound in T Cell Lymphoma at 16th Annual T-Cell Lymphoma Forum | Nasdaq [nasdaq.com]
- 12. dermatologytimes.com [dermatologytimes.com]
Technical Support Center: Soquelitinib Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soquelitinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational, orally administered small molecule designed to selectively inhibit the Interleukin-2 inducible T-cell kinase (ITK).[1][2][3] ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a crucial role in T-cell activation, differentiation, and signaling.[4] By inhibiting ITK, this compound modulates immune responses, which is being explored for therapeutic benefit in cancers and autoimmune diseases.[2][5]
Q2: What are the expected immunological effects of this compound in preclinical models?
This compound's inhibition of ITK is expected to lead to a "Th1 skewing" of the immune response.[6] Preclinical studies have demonstrated that this compound can:
-
Inhibit the development and cytokine production of Th2 and Th17 helper T-cells.[5][6]
-
Promote the differentiation of Th1 helper cells.[2]
-
Potentially convert pro-inflammatory Th17 cells into anti-inflammatory regulatory T-cells (Tregs).[5][7]
These effects are thought to underlie its therapeutic potential in various inflammatory and autoimmune disease models.[4][6]
Q3: What is the reported preclinical safety profile of this compound?
In a 28-day study in rats, this compound demonstrated a no-adverse-effect level (NOAEL) of over 1000 mg/kg when administered orally.[8] Early-phase clinical trials have also reported a favorable safety profile, with most adverse events being mild (Grade 1/2).[1][9] For instance, one of the observed treatment-related adverse events was Grade 1 nausea.[1]
Q4: Are there any known dose-limiting toxicities from preclinical or early clinical studies?
To date, no dose-limiting toxicities have been reported for this compound in the available literature from its Phase 1/1b clinical trial in T-cell lymphomas.[10]
Q5: How does the toxicity profile of this compound, an ITK inhibitor, compare to JAK inhibitors?
While both are small molecule kinase inhibitors, this compound's selective targeting of ITK may offer a different safety profile compared to Janus kinase (JAK) inhibitors. Systemic JAK inhibition has been associated with immunosuppression, increased risk of infections, malignancies, and thromboembolic events.[11] By selectively targeting ITK, which is primarily expressed in T-cells and NK cells, this compound is designed to have a more targeted effect on the immune system, potentially avoiding some of the broader systemic effects seen with less selective kinase inhibitors.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity or Adverse Events
If you observe unexpected toxicity (e.g., significant weight loss, lethargy, organ-specific toxicity markers) in your animal models, consider the following troubleshooting steps:
Potential Cause & Solution:
-
Vehicle Toxicity: Ensure the vehicle used for this compound administration is well-tolerated at the volume and frequency of administration in your specific animal model. Run a vehicle-only control group.
-
Dose and Formulation:
-
Re-verify your dose calculations and the stability of your formulation.
-
Consider a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific model and strain.
-
-
Off-Target Effects: Although this compound is a selective ITK inhibitor, at high concentrations, off-target kinase inhibition is a theoretical possibility.
-
Review the literature for any known off-target activities of this compound.
-
Consider reducing the dose to a level that still provides the desired pharmacological effect.
-
-
Model-Specific Sensitivity: The specific genetic background or disease state of your animal model may confer increased sensitivity to ITK inhibition.
-
Conduct thorough baseline health assessments of your animals before dosing.
-
Implement a comprehensive monitoring plan, including clinical observations, body weight, and food/water intake.
-
Issue 2: Inconsistent or Lack of Efficacy in an Inflammatory Model
If this compound does not produce the expected therapeutic effect in your preclinical model, consider these factors:
Potential Cause & Solution:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:
-
Ensure adequate drug exposure is achieved in the target tissue. Measure plasma and tissue concentrations of this compound if possible.
-
Confirm target engagement by assessing the phosphorylation status of downstream ITK signaling molecules in isolated immune cells.
-
-
Dosing Regimen: The dose and frequency of administration may be insufficient.
-
Increase the dose or dosing frequency, guided by tolerability studies.
-
-
Disease Model Pathophysiology: The inflammatory process in your model may not be primarily driven by ITK-dependent pathways (i.e., Th2 or Th17).
-
Characterize the key immune cell types and cytokines involved in your model to confirm that ITK is a relevant target.
-
Data Presentation
Table 1: Summary of this compound Preclinical Safety and Efficacy Findings
| Parameter | Finding | Species | Reference |
| Safety | |||
| 28-Day Oral Toxicity | No Adverse Effect Level > 1000 mg/kg | Rat | [8] |
| Phase 1 Clinical Trial (Atopic Dermatitis) | Favorable safety profile; one treatment-related Grade 1 nausea reported. | Human | [1] |
| Phase 1/1b Clinical Trial (T-Cell Lymphoma) | Well-tolerated; no dose-limiting toxicities observed. | Human | [10] |
| Efficacy Models | |||
| Allergic Airway Inflammation | Reduced lung inflammation. | Mouse | [5] |
| Systemic Sclerosis | Ameliorated the disease process. | Mouse | [4][12] |
| Pulmonary Fibrosis | Reduced bleomycin-induced fibrosis. | Mouse | [12] |
| Psoriasis | Ameliorated the disease process. | Mouse | [4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select a relevant rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A typical group size is 5-10 animals per sex.
-
Drug Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) for the specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity, mortality, and morbidity.
-
Twice Weekly: Record individual body weights.
-
Weekly: Record food consumption.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, thymus).
-
Preserve organs in 10% neutral buffered formalin for histopathological examination.
-
Protocol 2: Assessment of Immunological Effects
This protocol describes a method to assess the immunological effects of this compound in vivo.
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Animal Model and Treatment: Use a relevant disease model (e.g., ovalbumin-induced asthma) or naive animals. Treat with this compound or vehicle as described above.
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Sample Collection: At a relevant time point, collect spleen, lymph nodes, and/or blood.
-
Cell Isolation: Prepare single-cell suspensions from lymphoid tissues. Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Flow Cytometry:
-
Stimulate cells ex vivo with a mitogen (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).
-
Acquire data on a flow cytometer and analyze the percentage of different T-cell subsets.
-
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-4, IL-5, IL-17) in plasma or cell culture supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
Visualizations
Caption: this compound selectively inhibits ITK, blocking Th2/Th17 pathways while sparing Th1.
Caption: Standard workflow for in vivo toxicity assessment in preclinical models.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Corvus Pharmaceuticals Announces Data from Cohort 2 of Placebo-Controlled Phase 1 Clinical Trial of this compound for Atopic Dermatitis - BioSpace [biospace.com]
- 3. Corvus Pharmaceuticals Announces New Preclinical Data Highlighting Potential of this compound to Treat Systemic Sclerosis | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 6. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
- 7. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Adjusting Soquelitinib dosage for different T-cell lymphoma subtypes
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Soquelitinib, a selective Interleukin-2-inducible T-cell Kinase (ITK) inhibitor, for the investigation of T-cell lymphomas.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, investigational small molecule that selectively inhibits ITK, an enzyme predominantly expressed in T-cells and crucial for their function and that of Natural Killer (NK) cells.[1][2] By inhibiting ITK, this compound modulates T-cell differentiation. This leads to a "Th1 skewing" effect, promoting the generation of Th1 helper T-cells, which are essential for anti-tumor immunity, while blocking the development of Th2 and Th17 helper T-cells, which are implicated in autoimmune and allergic diseases.[1][3] Research also indicates that this compound can prevent T-cell exhaustion, a state of diminished T-cell functionality.[1][2][3]
Q2: What is the recommended dosage of this compound for T-cell lymphoma in clinical settings?
A2: Based on a Phase 1/1b clinical trial, the optimal dose of this compound was identified as 200 mg administered twice daily for patients with relapsed or refractory T-cell lymphomas.[3][4][5][6] This dosage is currently being used in a registrational Phase 3 trial.[1][5] The drug has been reported to be well-tolerated at doses up to 600 mg twice a day without dose-limiting toxicities.[3][5][7]
Q3: For which subtypes of T-cell lymphoma is this compound being investigated?
A3: The ongoing Phase 3 clinical trial is enrolling patients with several subtypes of relapsed/refractory Peripheral T-cell Lymphoma (PTCL), including PTCL-Not Otherwise Specified (PTCL-NOS), Follicular Helper T-cell Lymphomas (FHTCLs), and systemic Anaplastic Large-Cell Lymphoma (sALCL).[8]
Q4: Is there evidence for adjusting this compound dosage based on the T-cell lymphoma subtype?
A4: Currently, clinical trial data points to a single optimal dose of 200 mg twice daily for the PTCL subtypes under investigation in the Phase 3 trial.[3][4][5][6][7] Preclinical research using various T-cell lymphoma cell lines may reveal different sensitivities (e.g., varying IC50 values), which could suggest a rationale for dose adjustments in experimental settings. However, for clinical applications, the 200 mg twice-daily dose is the established recommendation based on current findings.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental data points, or fill them with sterile media/PBS to maintain humidity. | |
| Contamination. | Regularly test cell cultures for mycoplasma and other contaminants. | |
| This compound shows lower than expected potency (high IC50) | Incorrect drug concentration. | Prepare fresh drug dilutions for each experiment. Verify the stock concentration. |
| Cell line is resistant to ITK inhibition. | Sequence the target gene (ITK) to check for mutations. Analyze downstream signaling pathways (e.g., PLCγ1, ERK) to confirm target engagement. | |
| Drug degradation. | Store this compound stock solutions at the recommended temperature and protect from light. | |
| Unexpected cytotoxicity in control cells | Solvent (e.g., DMSO) concentration is too high. | Maintain a final solvent concentration below 0.1% in all wells, including controls. |
| Cell line is highly sensitive. | Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration. |
Data on this compound in Clinical Trials
Table 1: Summary of Phase 1/1b Clinical Trial Results for this compound in Relapsed/Refractory T-Cell Lymphoma (at 200 mg twice daily dose)
| Parameter | Value | Source |
| Number of Evaluable Patients | 23 | [2][4] |
| Objective Response Rate (ORR) | 39% | [2][4][6] |
| Complete Response (CR) Rate | 26% | [2][6] |
| Median Duration of Response (DOR) | 17.2 months | [4] |
| Median Progression-Free Survival (PFS) | 6.2 months | |
| 18-month Progression-Free Survival Rate | 30% | [4] |
Experimental Protocols
Determining the IC50 of this compound in T-Cell Lymphoma Cell Lines
-
Cell Culture: Culture T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Add the diluted this compound or vehicle control (media with the same final concentration of DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: this compound's mechanism of action via ITK inhibition.
Caption: In vitro workflow for evaluating this compound efficacy.
Caption: Logic for preclinical dosage and combination studies.
References
- 1. Corvus Pharmaceuticals Initiates Registrational Phase 3 Clinical Trial of this compound for Patients with Relapsed/Refractory Peripheral T-Cell Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. onclive.com [onclive.com]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Corvus Pharmaceuticals Presents Promising Phase 1/1b Data for this compound in T Cell Lymphoma at 16th Annual T-Cell Lymphoma Forum | Nasdaq [nasdaq.com]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound for Peripheral T-Cell Lymphoma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Validation & Comparative
Soquelitinib's In Vivo Efficacy in T-Cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for relapsed or refractory (R/R) T-cell lymphomas, a heterogeneous group of aggressive non-Hodgkin lymphomas, is evolving.[1] Novel targeted therapies are emerging to address the limited efficacy of standard chemotherapy.[2] This guide provides an objective comparison of Soquelitinib (formerly CPI-818), an investigational oral, selective Interleukin-2-Inducible T-cell Kinase (ITK) inhibitor, against key alternatives, supported by the latest clinical trial data.
Mechanism of Action: A Novel Immunomodulatory Approach
This compound introduces a unique mechanism of action by selectively inhibiting ITK, an enzyme crucial for T-cell receptor signaling and differentiation. Unlike broad-spectrum cytotoxic agents, this compound is designed to modulate the patient's immune response to fight the cancer. Its key effects include:
-
Promoting a Th1-skewed Immune Response: this compound inhibits the development of pro-tumor Th2 and Th17 T-helper cells while promoting the generation of anti-tumor Th1 helper cells. Th1 cells are critical for effective immunity against tumors.
-
Enhancing Cytotoxic T-cell Activity: By fostering a Th1 environment, this compound augments the generation of cytotoxic "killer" T-cells that can directly attack and destroy lymphoma cells.
-
Reducing T-cell Exhaustion: In clinical studies, this compound has been shown to reduce markers of T-cell exhaustion, a state where T-cells lose their effectiveness due to prolonged antigen exposure. This reversal may restore and improve anti-tumor immunity.[2]
Comparative In Vivo Efficacy from Clinical Trials
The following tables summarize key performance indicators from clinical trials of this compound and its comparators in patients with relapsed/refractory T-cell lymphoma.
Table 1: Phase 1/1b Efficacy Data for this compound
This data is from an analysis of 23 evaluable patients at the optimal dose of 200 mg twice daily who would have met the eligibility criteria for the ongoing Phase 3 trial.[3]
| Metric | This compound (200 mg BID) | Reference |
| Objective Response Rate (ORR) | 39% | |
| Complete Response (CR) Rate | 26% | |
| Median Duration of Response (DOR) | 17.2 months | [2] |
| Median Progression-Free Survival (PFS) | 6.2 months | --- |
| 18-Month PFS Rate | 30% |
Table 2: Comparative Efficacy vs. Alternative Agents
This table compares the efficacy of this compound with standard of care agents and another novel targeted therapy.
| Agent (Class) | Trial | ORR | CR Rate | Median DOR | Median PFS |
| This compound (ITK Inhibitor) | Phase 1/1b | 39% | 26% | 17.2 months[2] | 6.2 months |
| Belinostat (HDAC Inhibitor) | BELIEF (Pivotal) | 26%[4] | 11%[4] | 13.6 months[4] | ~3-4 months[2] |
| Pralatrexate (Antifolate) | PROPEL (Pivotal) | 29%[5] | 10%[6] | 10.1 months[5] | ~3-4 months[2] |
| Golidocitinib (JAK1 Inhibitor) | JACKPOT8 (Ph 2) | 44.3%[7] | 23.9%[7] | 20.7 months[7] | 5.6 months[7] |
Experimental Protocols: Clinical Trial Design
The validation of this compound's efficacy is being conducted through rigorous, multicenter clinical trials.
Protocol 1: Phase 1/1b Dose-Finding and Expansion Study
-
Objective: To determine the optimal dose, safety, and preliminary efficacy of this compound in patients with R/R T-cell malignancies.
-
Methodology: This was a dose-escalation and cohort expansion study. Patients were enrolled and treated with this compound at various dose levels. The optimal dose was identified as 200 mg twice daily.[8] Peripheral blood samples were collected before and during treatment to analyze biomarkers, including markers for T-cell exhaustion on CD4+ and CD8+ cells. Efficacy was assessed by investigators using the Lugano criteria.
-
Key Inclusion Criteria: Patients with advanced, refractory T-cell lymphomas. Later analyses focused on a subset of patients who had received 1 to 3 prior lines of therapy, aligning with the Phase 3 trial population.[3][8]
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included ORR, DOR, and PFS.
Protocol 2: Registrational Phase 3 Randomized Controlled Trial (NCT06561048)
-
Objective: To definitively evaluate the efficacy and safety of this compound compared to the standard of care in patients with R/R Peripheral T-Cell Lymphoma (PTCL).
-
Methodology: A Phase 3, randomized, open-label, multicenter study designed to enroll approximately 150 patients.[9] Participants are randomized on a 1:1 basis to one of two treatment arms. The study allows for patients in the standard of care arm to cross over to receive this compound upon disease progression.[9]
-
Arm 1 (Experimental): this compound 200 mg administered orally twice daily.
-
Arm 2 (Active Control): Physician's choice of standard of care, either Belinostat or Pralatrexate.[9]
-
-
Key Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed R/R PTCL (specifically PTCL-NOS, FHTCLs, or sALCL) who have failed one to three prior lines of systemic therapy.[9][10] Patients must have measurable disease and an ECOG performance status of 0 to 2.[10]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).
Safety and Tolerability
In the Phase 1/1b trial, this compound was well-tolerated at the 200 mg twice-daily dose. No new safety signals, dose reductions, or treatment interruptions were reported, suggesting a manageable safety profile.[2] This contrasts with some existing therapies that can be associated with significant toxicity.[11]
Conclusion
This compound demonstrates a promising clinical profile for patients with relapsed/refractory T-cell lymphoma. Its novel immunomodulatory mechanism, which enhances the body's own anti-tumor response, translates into encouraging efficacy data from its Phase 1/1b trial. The data suggests potential for durable responses that may be superior to current standard-of-care agents like Belinostat and Pralatrexate. The ongoing registrational Phase 3 trial will be crucial in definitively establishing its role in the treatment paradigm for this challenging disease.
References
- 1. ijht.org.in [ijht.org.in]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Corvus Pharmaceuticals Announces Presentation of Additional [globenewswire.com]
- 4. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical appraisal of pralatrexate in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. onclive.com [onclive.com]
- 8. Corvus Pharmaceuticals Presents New Interim this compound Data from its Phase 1/1b T Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 9. This compound for Peripheral T-Cell Lymphoma · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. This compound vs Standard of Care in Participants With Relapsed/Refractory Peripheral T-cell Lymphoma Not Otherwise Specified, Follicular Helper T-cell Lymphomas, or Systemic Anaplastic Large-cell Lymphoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 11. dovepress.com [dovepress.com]
A Comparative Analysis of Soquelitinib and Other ITK Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, selectivity, and experimental validation of Soquelitinib in the context of other notable Interleukin-2-inducible T-cell kinase (ITK) inhibitors.
This guide provides a comparative analysis of this compound (CPI-818), a selective covalent ITK inhibitor, with other small molecules known to inhibit ITK. The comparison focuses on biochemical and cellular potency, kinase selectivity, and available clinical data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction to ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T cells and Natural Killer (NK) cells and plays a crucial role in T-cell receptor (TCR) signaling.[1] Dysregulation of ITK signaling is implicated in various T-cell-mediated diseases, including lymphomas, autoimmune disorders, and allergic conditions.[2] Consequently, ITK has emerged as a promising therapeutic target. This guide compares this compound with other inhibitors that exhibit ITK activity, including several Bruton's tyrosine kinase (BTK) inhibitors with known off-target effects on ITK.
Biochemical Potency and Selectivity
The in vitro potency of an inhibitor is a key determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
This compound has been designed as a selective ITK inhibitor.[2][3] In contrast, other compounds such as Ibrutinib, Orelabrutinib, Tirabrutinib, and PRN473 were primarily developed as BTK inhibitors but exhibit varying degrees of ITK inhibition.[4][5][6][7]
| Inhibitor | Primary Target | ITK IC50 (nM) | BTK IC50 (nM) | Selectivity Notes |
| This compound (CPI-818) | ITK | Kd = 6.5[8] | - | Over 100-fold selectivity for ITK over RLK.[1] Highly selective against other TEC family kinases.[2] |
| Ibrutinib (PCI-32765) | BTK | Comparable to BTK[9] | 0.5[4] | Also inhibits TEC, BLK, JAK3, EGFR, and HER2.[4][10] |
| Orelabrutinib (ICP-022) | BTK | Minimal inhibition[5][11] | 1.6[11][12][13][14][15] | High selectivity for BTK with minimal off-target binding to other kinases, including ITK.[5][11][12][13][14][16] |
| Tirabrutinib (ONO-4059) | BTK | > 20,000[7] | 2.2 - 6.8[17][18][19] | Over 200-fold selectivity against ITK.[20] |
| PRN473 | BTK | 300[21] | 2.1 - 13.0[6] | Also inhibits TXK, TEC, BMX, and BLK.[6] |
Note: IC50 and Kd values are sourced from multiple publications and may not be directly comparable due to variations in experimental conditions.
Cellular Activity
The cellular activity of these inhibitors reflects their ability to modulate T-cell signaling pathways in a more physiologically relevant context.
| Inhibitor | Cell-Based Assay | Cellular IC50 (nM) | Key Findings |
| This compound | IL-2 secretion in Jurkat T cells | 136[3] | Preferentially inhibits Th2 cytokine production over Th1.[3] |
| Ibrutinib | B-cell line proliferation | 11[4] | Inhibits phosphorylation of downstream substrates of BTK.[4] |
| Tirabrutinib | B-cell activation (CD69) | 13.8[20] | Selectively suppresses B-cell activation without affecting T-cell activation.[20] |
| PRN473 | B cell activation (human whole blood) | 30[6] | Inhibits B cell activation and Fc receptor signaling.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ITK signaling pathway and a general workflow for evaluating ITK inhibitors.
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Caption: General experimental workflow for the evaluation of ITK inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, here are generalized methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified ITK enzyme.
Methodology:
-
Reagents: Purified recombinant human ITK enzyme, fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Procedure: a. The ITK enzyme is incubated with the test inhibitor at serially diluted concentrations in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. d. A development reagent is added to stop the reaction and generate a fluorescent signal. This signal is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. e. The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Cellular T-Cell Activation Assay (e.g., IL-2 Secretion Assay)
Objective: To assess the functional effect of an inhibitor on T-cell activation in a cellular context.
Methodology:
-
Cell Culture: Jurkat T-cells or primary human T-cells are cultured in appropriate media.
-
Procedure: a. Cells are pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours). b. T-cell activation is induced by stimulating the T-cell receptor, for example, with plate-bound anti-CD3 and anti-CD28 antibodies. c. The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production. d. The cell culture supernatant is collected. e. The concentration of a key cytokine, such as Interleukin-2 (IL-2), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of IL-2 secretion is normalized to the stimulated control without inhibitor. The cellular IC50 value is calculated from the dose-response curve.
Clinical Development Overview
This compound is currently in clinical development for T-cell lymphomas and atopic dermatitis.[22] Clinical trials for this compound have shown promising anti-tumor activity in T-cell lymphoma and a favorable safety and efficacy profile in atopic dermatitis.[22] Ibrutinib, Orelabrutinib, and Tirabrutinib are approved for various B-cell malignancies, with their effects on T-cell mediated conditions being an area of ongoing research.[4][5][7] PRN473 has been investigated in preclinical models of immune-mediated skin diseases.[6]
Conclusion
This compound stands out as a highly selective ITK inhibitor with demonstrated clinical potential in T-cell mediated diseases. While several BTK inhibitors also exhibit inhibitory activity against ITK, their lower selectivity may lead to off-target effects. The data presented in this guide, including biochemical potency, cellular activity, and selectivity profiles, provide a framework for the comparative evaluation of these compounds. Researchers and drug developers are encouraged to consider the specific application and desired selectivity profile when choosing an ITK inhibitor for their studies. The provided experimental outlines offer a starting point for the in-house validation and comparison of these and other emerging ITK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orelabrutinib for the treatment of relapsed or refractory MCL: a phase 1/2, open-label, multicenter, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Addition of BTK inhibitor orelabrutinib to rituximab improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. abstract-ct132-orelabrutinib-a-potent-and-selective-bruton-s-tyrosine-kinase-inhibitor-with-superior-safety-profile-and-excellent-pk-pd-properties - Ask this paper | Bohrium [bohrium.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Evaluation of orelabrutinib monotherapy in patients with relapsed or refractory Waldenström's macroglobulinemia in a single-arm, multicenter, open-label, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Tirabrutinib (hydrochloride) - tcsc5637 - Taiclone [taiclone.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. dermatologytimes.com [dermatologytimes.com]
Biomarker Validation for Soquelitinib Response in Atopic Dermatitis: A Comparative Guide
This guide provides a comparative analysis of Soquelitinib and other leading therapies for atopic dermatitis (AD), with a focus on biomarkers for treatment response. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of AD treatment and the role of personalized medicine.
Introduction to this compound and the Atopic Dermatitis Treatment Landscape
This compound is an investigational, orally administered small molecule that selectively inhibits the interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a crucial enzyme in T-cell and natural killer (NK) cell signaling pathways. By inhibiting ITK, this compound effectively blocks the pro-inflammatory Th2 and Th17 pathways, which are central to the pathogenesis of atopic dermatitis, while sparing the Th1 immune response.[3] Early clinical data also suggest that this compound may promote a shift from Th17 cells to anti-inflammatory T regulatory cells, potentially offering long-term disease control.[3][4]
The current treatment landscape for moderate-to-severe atopic dermatitis includes a range of systemic therapies, primarily Janus kinase (JAK) inhibitors and biologics that target specific inflammatory cytokines. This guide compares this compound to key alternatives in these classes:
-
JAK Inhibitors:
-
Upadacitinib (Rinvoq®)
-
Abrocitinib (Cibinqo®)
-
-
Biologics:
-
Dupilumab (Dupixent®)
-
Tralokinumab (Adbry®)
-
Comparative Efficacy of this compound and Alternatives
The following tables summarize the clinical efficacy of this compound and its comparators based on the Eczema Area and Severity Index (EASI), a standard measure of AD severity.
Table 1: Efficacy of this compound in Atopic Dermatitis (Phase 1 Data) [1][3]
| Treatment Group | Mean Baseline EASI | % Reduction in Mean EASI at Day 28 |
| This compound 100 mg BID & 200 mg QD (Cohorts 1 & 2) | 22.3 | 54.6% |
| Placebo (Cohorts 1 & 2) | 21.1 | 30.6% |
| This compound 200 mg BID (Cohort 3) | >22.3 | 71.1% |
| Placebo (Cohort 3) | >21.1 | 42.1% |
Table 2: Efficacy of JAK Inhibitors in Atopic Dermatitis (Phase 3 Data) [4][5][6][7][8][9][10][11][12]
| Treatment Group | EASI-75 Response Rate at Week 12-16 |
| Upadacitinib 15 mg QD | 60-70% |
| Upadacitinib 30 mg QD | 73-80% |
| Abrocitinib 100 mg QD | 40-58.7% |
| Abrocitinib 200 mg QD | 61-70.3% |
| Placebo | 10.4-27.1% |
Table 3: Efficacy of Biologics in Atopic Dermatitis (Phase 3 Data) [13][14][15][16][17][18][19][20][21]
| Treatment Group | EASI-75 Response Rate at Week 16 |
| Dupilumab 300 mg q2w | ~58.1% |
| Tralokinumab 300 mg q2w | ~37.6% (improving to ~61.8% at Week 52) |
| Placebo | ~27.1% |
Biomarkers of Treatment Response
Identifying predictive biomarkers is crucial for tailoring AD therapies to individual patients. The following sections detail the known biomarkers associated with response to this compound and its alternatives.
This compound
Biomarker studies from the Phase 1 trial of this compound have identified several potential indicators of treatment response.[1][3]
Table 4: Potential Biomarkers for this compound Response
| Biomarker Category | Specific Biomarkers | Observed Change with Treatment |
| Serum Cytokines | IL-5, IL-9, IL-17, IL-31, IL-33, TSLP, TARC | Reduction |
| Immune Cell Populations | Circulating T regulatory cells | Increasing trend |
Differences in the levels of these serum cytokines were observed between patients who responded to this compound and those who did not.[3]
Alternative Therapies
Table 5: Biomarkers for Response to Alternative Atopic Dermatitis Therapies [22][23][24][25][26][27][28][29][30][31]
| Therapy | Biomarker Category | Specific Biomarkers | Observed Change with Treatment |
| Upadacitinib | Serum Proteins & Cells | Total Eosinophil Count (TEC), TARC, LDH | Reduction |
| Abrocitinib | Skin Gene Expression | MMP-12, KRT16, S100A8, S100A9, S100A12, CCL17, CCL18 | Downregulation |
| Tralokinumab | Serum Proteins | CCL17/TARC, Periostin, IgE, IL-22 | Reduction |
| Dupilumab | Serum Proteins & Cells | Total IgE, LDH, Blood Eosinophil Count | Reduction |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the biomarker validation for this compound and other AD treatments.
Serum Cytokine Quantification
-
Objective: To measure the concentration of multiple cytokines in patient serum samples to identify changes correlating with treatment response.
-
Methodology: A common method for this is a multiplex immunoassay, such as a Luminex-based assay or other bead-based multiplex systems.
-
Sample Collection and Preparation: Whole blood is collected from patients at baseline and at specified time points during treatment. Serum is separated by centrifugation and stored at -80°C until analysis.
-
Assay Procedure:
-
Antibody-coupled magnetic beads, each specific for a different cytokine (e.g., IL-5, IL-9, IL-17, etc.), are incubated with the serum samples.
-
After incubation, the beads are washed, and a biotinylated detection antibody cocktail is added.
-
Streptavidin-phycoerythrin (PE) is then added, which binds to the biotinylated detection antibodies.
-
The beads are analyzed on a multiplex analyzer. The instrument identifies each bead by its unique spectral address and quantifies the PE fluorescence, which is proportional to the amount of bound cytokine.
-
-
Data Analysis: Standard curves are generated using recombinant cytokine standards to determine the concentration of each cytokine in the patient samples. Changes in cytokine levels from baseline are then correlated with clinical outcomes (e.g., EASI score improvement).
-
T Regulatory Cell Quantification
-
Objective: To enumerate the population of circulating T regulatory (Treg) cells, identified by specific cell surface and intracellular markers, to assess the immunomodulatory effects of treatment.
-
Methodology: Multi-parameter flow cytometry is the standard technique for identifying and quantifying Treg cells.
-
Sample Collection and Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Antibody Staining:
-
PBMCs are first stained with a cocktail of fluorescently-labeled antibodies against cell surface markers, typically including CD3 (to identify T cells), CD4 (to identify helper T cells), and CD25 (a component of the IL-2 receptor, highly expressed on Tregs). CD127 staining is often included, as Tregs are typically CD127-low.
-
Following surface staining, the cells are fixed and permeabilized.
-
An intracellular stain is then performed using a fluorescently-labeled antibody against the transcription factor Foxp3, a key marker for Treg cells.
-
-
Flow Cytometry Analysis: The stained cells are acquired on a flow cytometer. A sequential gating strategy is applied to first identify lymphocytes, then single cells, then CD3+ T cells, and then CD4+ helper T cells. Within the CD4+ population, Treg cells are typically identified as CD25-high and Foxp3-positive.
-
Data Analysis: The percentage of Treg cells within the CD4+ T cell population is calculated. Changes in this percentage from baseline are tracked over the course of treatment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action via ITK inhibition.
Caption: Workflow for biomarker validation in a clinical trial.
Caption: Comparison of therapeutic targets and associated biomarkers.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. AD Pipeline Watch: Corvus Pharmaceuticals’ ITK Inhibitor Shows Promise in Phase 1 AD Trial - The Dermatology Digest [thedermdigest.com]
- 3. patientcareonline.com [patientcareonline.com]
- 4. Efficacy and safety of upadacitinib for the treatment of moderate-to-severe atopic dermatitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of abrocitinib compared to placebo in treatment of atopic dermatitis [kaypahoito.fi]
- 6. High threshold efficacy responses in moderate‐to‐severe atopic dermatitis are associated with additional quality of life benefits: pooled analyses of abrocitinib monotherapy studies in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Upadacitinib for Management of Moderate-to-Severe Atopic Dermatitis: An Evidence-Based Review [mdpi.com]
- 8. Efficacy and safety of upadacitinib in the treatment of moderate-to-severe atopic dermatitis: A systematic review | PLOS One [journals.plos.org]
- 9. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of upadacitinib for the treatment of moderate-to-severe atopic dermatitis: a meta-analysis of randomized clinical trials [termedia.pl]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Efficacy and Safety of Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 13. Efficacy and safety of dupilumab in the treatment of moderate-to-severe atopic dermatitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of tralokinumab in the treatment of atopic dermatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of tralokinumab in the treatment of atopic dermatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Tralokinumab Efficacy Over 1 Year in Adults with Moderate-to-Severe Atopic Dermatitis: Pooled Data from Two Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. livderm.org [livderm.org]
- 19. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adult EASI Efficacy Results | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 21. Adolescent EASI Efficacy Results | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 22. Total eosinophil count as a biomarker for therapeutic effects of upadacitinib in atopic dermatitis over 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Total eosinophil count as a biomarker for therapeutic effects of upadacitinib in atopic dermatitis over 48 weeks [frontiersin.org]
- 24. Tralokinumab Normalizes Expression of Inflammatory Biomarkers in Atopic Dermatitis | MDedge Dermatology [mdedge9-ma1.mdedge.com]
- 25. Biomarkers in Atopic Dermatitis: A Review of the Role of IL-13 and the Impact of Tralokinumab Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of abrocitinib on skin biomarkers in patients with moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterizing Atopic Dermatitis and Abrocitinib Early Response Through Tape-Stripped and Serum Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. dermatologytimes.com [dermatologytimes.com]
- 30. hcplive.com [hcplive.com]
- 31. researchgate.net [researchgate.net]
Head-to-head comparison of Soquelitinib with standard-of-care in inflammatory diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the investigational drug Soquelitinib with established standard-of-care therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The comparison is based on publicly available data from preclinical and early-phase clinical trials for this compound and extensive clinical trial data for standard-of-care treatments.
Disclaimer: this compound is an investigational drug and has not been approved by regulatory authorities. Direct comparative clinical trials between this compound and standard-of-care treatments are not yet available. The data presented here is for informational and research purposes only and should not be considered as a recommendation for treatment.
Mechanism of Action: A Tale of Two Approaches
This compound: Targeting T-Cell Activation at its Core
This compound is an oral, selective inhibitor of the interleukin-2-inducible T-cell kinase (ITK).[1][2] ITK is a crucial enzyme in the signaling pathway of T-cell receptors, playing a pivotal role in the activation and differentiation of T-cells.[3][4][5] In inflammatory diseases like atopic dermatitis, which are driven by aberrant T-cell responses, particularly Th2 and Th17 cells, inhibiting ITK offers a targeted therapeutic approach.[3][4][5]
By selectively blocking ITK, this compound is believed to modulate the immune response in several ways:
-
Inhibition of Th2 and Th17 cell differentiation and function: These T-helper cell subsets are key drivers of the allergic inflammation seen in atopic dermatitis, producing pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IL-17.[5]
-
Promotion of Th1 immune responses: Preclinical data suggests that this compound can skew the immune response towards a Th1 phenotype.[3][4]
-
Induction of T regulatory cells (Tregs): In-vitro and in-vivo studies have shown that ITK inhibition can lead to an increase in Foxp3+ Treg cells, which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[3][4]
Standard-of-Care: A Multi-pronged Attack on Inflammation
The standard of care for moderate-to-severe atopic dermatitis involves a range of therapies with different mechanisms of action:
-
Topical Corticosteroids (TCS): These have been the first-line therapy for decades. They act as broad anti-inflammatory agents by binding to glucocorticoid receptors, which in turn inhibits the production of multiple pro-inflammatory cytokines and mediators.[6]
-
Topical Calcineurin Inhibitors (TCIs): These agents, such as tacrolimus and pimecrolimus, work by inhibiting calcineurin, a protein phosphatase that is necessary for the activation of T-cells. This leads to a reduction in the production of pro-inflammatory cytokines.
-
Biologics (e.g., Dupilumab): Dupilumab is a monoclonal antibody that blocks the signaling of IL-4 and IL-13, two key cytokines in the Th2 inflammatory cascade that are central to the pathogenesis of atopic dermatitis.
Efficacy: A Quantitative Comparison
The following table summarizes the available efficacy data for this compound (from a Phase 1 trial) and standard-of-care treatments (from various clinical trials). It is important to note the differences in study design, patient populations, and trial duration when interpreting these results.
| Treatment (Dosage) | Trial Phase | Primary Endpoint | % of Patients Achieving EASI-75 | % of Patients Achieving IGA 0/1 |
| This compound | ||||
| 100 mg BID | Phase 1 | 28 days | 25% | 25% |
| 200 mg QD | Phase 1 | 28 days | 33% | 17% |
| 200 mg BID | Phase 1 | 28 days | 63% | 35% |
| Placebo (for this compound trial) | Phase 1 | 28 days | 0% | 0% |
| Standard-of-Care | ||||
| Dupilumab | ||||
| 300 mg Q2W (Monotherapy) | Phase 3 (SOLO 1 & 2) | 16 weeks | ~36-38% | ~36-38% |
| 300 mg Q2W (+TCS) | Phase 3 (CHRONOS) | 16 weeks | ~64-69% | 39% |
| Placebo (for Dupilumab trials) | Phase 3 | 16 weeks | ~8-10% | ~8-10% |
| Topical Corticosteroids (Potent) | Various | Varies | Data not consistently reported in this format | Data not consistently reported in this format |
| Topical Calcineurin Inhibitors | Various | Varies | Data not consistently reported in this format | Data not consistently reported in this format |
EASI-75: 75% reduction in Eczema Area and Severity Index; IGA 0/1: Investigator's Global Assessment score of clear or almost clear. Data for this compound is from interim analysis of a Phase 1 trial.[1] Data for Dupilumab is from pivotal Phase 3 trials.[7] Efficacy data for topical agents is often measured using different scales and in trials with varying designs, making a direct comparison in this format difficult.
Safety and Tolerability
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Nausea (Grade 1)[8] | No dose-limiting toxicities or serious adverse events reported in the Phase 1 interim analysis.[1][9] |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes, other herpes simplex virus infections.[7] | Generally well-tolerated with a favorable long-term safety profile.[7][10] |
| Topical Corticosteroids | Skin atrophy, striae, telangiectasia, acneiform eruptions.[11][12] | With long-term or widespread use, systemic absorption can lead to HPA axis suppression, Cushing's syndrome, and other systemic effects, though rare with proper use.[11][12] |
| Topical Calcineurin Inhibitors | Skin burning, pruritus at the application site.[13][14] | A "black box" warning exists regarding a potential risk of skin cancer and lymphoma, though a causal relationship has not been definitively established.[15] |
Experimental Protocols
This compound Phase 1 Clinical Trial (NCT06345404)
This is a randomized, double-blind, placebo-controlled Phase 1 trial designed to evaluate the safety, tolerability, and efficacy of this compound in patients with moderate-to-severe atopic dermatitis who have failed at least one prior topical or systemic therapy.[1]
-
Study Design: Patients are randomized to receive different doses of oral this compound or placebo. The trial includes multiple cohorts to evaluate different dosing regimens.
-
Key Inclusion Criteria: Adults with moderate-to-severe atopic dermatitis.
-
Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include changes in the Eczema Area and Severity Index (EASI) score and the Investigator's Global Assessment (IGA) score.
Standard-of-Care Clinical Trials (General Overview)
Pivotal clinical trials for standard-of-care treatments like Dupilumab are typically large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 3 studies.
-
Study Design: Patients are randomized to receive the investigational drug at a specific dose and frequency, or a placebo, for a defined treatment period (e.g., 16 weeks). Many trials also include a background of topical corticosteroid use.
-
Key Inclusion Criteria: Patients with moderate-to-severe atopic dermatitis who are candidates for systemic therapy.
-
Endpoints: Co-primary endpoints are typically the proportion of patients achieving IGA 0/1 and the proportion of patients achieving EASI-75 at the end of the treatment period.
Conclusion
This compound, with its novel mechanism of targeting ITK, presents a promising new oral therapeutic strategy for atopic dermatitis. Early Phase 1 data suggests a favorable safety profile and dose-dependent efficacy.[1][8][9] However, it is still in the early stages of clinical development.
Standard-of-care therapies, including topical agents and biologics like Dupilumab, have well-established efficacy and safety profiles from extensive clinical trials and real-world use. They form the current backbone of treatment for moderate-to-severe atopic dermatitis.
Future head-to-head comparative trials will be necessary to definitively establish the therapeutic positioning of this compound in the evolving landscape of atopic dermatitis treatments. Researchers and clinicians will be keenly watching the progression of this compound through later-phase clinical trials to see if its early promise translates into a clinically meaningful advancement for patients with this chronic inflammatory disease.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. AD Pipeline Watch: Corvus Pharmaceuticals’ ITK Inhibitor Shows Promise in Phase 1 AD Trial - The Dermatology Digest [thedermdigest.com]
- 3. Science Signaling Article Shows this compound's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 4. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with this compound as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 5. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with this compound as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. patientcareonline.com [patientcareonline.com]
- 9. Corvus Pharmaceuticals Announces Data from Cohorts 1-3 of Placebo-Controlled Phase 1 Clinical Trial of this compound for Atopic Dermatitis | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 10. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety of topical corticosteroids in atopic eczema: an umbrella review | BMJ Open [bmjopen.bmj.com]
- 12. The long‐term safety of topical corticosteroids in atopic dermatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis: meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis: meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical calcineurin inhibitors in the treatment of atopic dermatitis – an update on safety issues [ouci.dntb.gov.ua]
Assessing the Synergistic Effects of Soquelitinib with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that selectively inhibits Interleukin-2 Inducible T-cell Kinase (ITK). ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] By inhibiting ITK, this compound modulates the immune response within the tumor microenvironment, creating a more favorable landscape for anti-tumor immunity. This guide provides a comprehensive comparison of this compound as a monotherapy and in combination with immune checkpoint inhibitors, supported by preclinical experimental data.
Mechanism of Action: How this compound Primes the Immune System
This compound's primary mechanism of action involves the modulation of T-helper (Th) cell differentiation. It promotes a "Th1 skewing" by suppressing the production of Th2 and Th17 cytokines while preserving Th1 cytokines.[2] Th1 cells are critical for effective anti-tumor immunity as they support the activation and function of cytotoxic CD8+ T-cells, the primary effectors of tumor cell killing.
Furthermore, preclinical studies have demonstrated that this compound can:
-
Enhance Cytotoxic T-cell Function: Treatment with this compound leads to an increased infiltration of CD8+ T-cells into tumors and enhances their effector functions.[2][3]
-
Increase Memory T-cell Formation: It promotes the development of memory T-cells with enhanced effector capabilities.
-
Reverse T-cell Exhaustion: this compound has been shown to reduce the expression of T-cell exhaustion markers, a common mechanism of resistance to checkpoint inhibitor therapy.[1][4]
This multifaceted mechanism of action provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, which work by releasing the "brakes" on the immune system.
Preclinical Synergy: this compound in Combination with Checkpoint Inhibitors
A pivotal preclinical study conducted by Corvus Pharmaceuticals evaluated the synergistic potential of this compound (CPI-818) in combination with anti-PD-1 and anti-CTLA-4 antibodies in a syngeneic CT26 colon cancer mouse model. The results demonstrated a remarkable synergistic effect.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition | Complete Tumor Regression |
| Vehicle Control | - | 0% |
| This compound (CPI-818) Monotherapy | Significant Inhibition | Not specified |
| Anti-PD-1 + Anti-CTLA-4 (suboptimal dose) | Incomplete Inhibition | Not specified |
| This compound + Anti-PD-1 + Anti-CTLA-4 | Synergistic Inhibition | 100% |
Data sourced from Corvus Pharmaceuticals preclinical data.[5]
The triple combination therapy not only led to the complete elimination of established tumors in all treated animals but also induced a durable anti-tumor immune memory.[5] When these mice were re-challenged with a new engraftment of CT26 cells, they were able to mount an effective immune response and reject the tumors.[5]
Signaling Pathway and Experimental Workflow
ITK Signaling and the Impact of this compound
The following diagram illustrates the ITK signaling pathway downstream of the T-cell receptor and highlights the key intervention point of this compound.
Experimental Workflow for Assessing In Vivo Synergy
The diagram below outlines the typical workflow for a preclinical study evaluating the synergistic effects of this compound and checkpoint inhibitors in a mouse tumor model.
Detailed Experimental Protocols
The following is a representative experimental protocol based on the preclinical studies evaluating this compound.
1. Cell Lines and Animal Models:
-
Cell Line: CT26 colon carcinoma (a murine cell line).
-
Animal Model: BALB/c mice.
2. Tumor Implantation and Treatment Initiation:
-
CT26 cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 75-100 mm³).
-
Mice are then randomized into different treatment groups.
3. Dosing and Administration:
-
This compound (CPI-818): Administered orally, for example, at a dose of 30 mg/kg.
-
Checkpoint Inhibitors: Administered intraperitoneally at suboptimal doses to allow for the observation of synergy (e.g., anti-PD-1 at 25 µ g/mouse and anti-CTLA-4 at 25 µ g/mouse ).
4. Monitoring and Endpoints:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include overall survival and, in the case of complete responders, assessment of anti-tumor immune memory through tumor re-challenge.
5. Immunophenotyping:
-
At the end of the study, tumors are harvested.
-
Tumor-infiltrating lymphocytes (TILs) are isolated.
-
Flow cytometry is used to analyze the different T-cell populations (e.g., CD4+, CD8+, regulatory T-cells) and the expression of activation and exhaustion markers.
Conclusion
The selective ITK inhibitor this compound demonstrates a promising immunomodulatory mechanism of action that primes the tumor microenvironment for a more robust anti-tumor immune response. Preclinical data strongly supports the synergistic potential of combining this compound with immune checkpoint inhibitors, leading to complete tumor regression and durable immune memory in mouse models. These findings provide a solid foundation for the ongoing and planned clinical investigation of this compound in combination with checkpoint blockade for the treatment of various cancers. The detailed experimental protocols provide a framework for further research into the synergistic effects of this novel therapeutic approach.
References
Validating the Long-Term Safety Profile of Soquelitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Soquelitinib, an investigational selective inhibitor of interleukin-2-inducible T-cell kinase (ITK), with established treatments for atopic dermatitis and peripheral T-cell lymphoma (PTCL). The information is intended to assist researchers and drug development professionals in evaluating the evolving safety landscape of this novel immunomodulatory agent.
Introduction to this compound and its Mechanism of Action
This compound (formerly CPI-818) is an oral small molecule designed to selectively and covalently inhibit ITK, a key enzyme in the T-cell receptor signaling pathway.[1][2] By inhibiting ITK, this compound modulates T-cell differentiation and function, leading to a "Th1 skewing" of the immune response.[1][2] This involves the suppression of pro-inflammatory Th2 and Th17 cells and their associated cytokines, while promoting the activity of Th1 cells and regulatory T-cells (Tregs).[1][3] This mechanism of action suggests therapeutic potential in a range of immune-mediated diseases and cancers.[1] this compound is currently in clinical development for atopic dermatitis and T-cell lymphomas.[4][5]
Comparative Safety Analysis: Atopic Dermatitis
This compound is being investigated as an oral treatment for moderate-to-severe atopic dermatitis.[4] This section compares its emerging safety profile with established biologic therapies, specifically the IL-4/IL-13 inhibitor dupilumab and the IL-13 inhibitor tralokinumab.
Quantitative Safety Data: Atopic Dermatitis
| Adverse Event (AE) | This compound (Phase 1)[3][4] | Dupilumab (Pivotal Trials)[6][7] | Tralokinumab (ECZTEND - Long-term)[8][9][10] |
| Any Adverse Event | 32.3% (Grade 1/2) | 64% | Lower rates than initial trials |
| Injection Site Reactions | N/A (Oral) | ≥1% | - |
| Conjunctivitis | Not Reported | 5% | Reported |
| Nasopharyngitis | Not Reported | 8% | Reported |
| Upper Respiratory Tract Infection | Not Reported | 6% | Reported |
| Headache | Not Reported | - | Reported |
| Herpes Viral Infections | Not Reported | 6% | - |
| Nausea | Grade 1 (one patient) | - | - |
| Serious Adverse Events | None reported | - | - |
| AEs leading to discontinuation | None reported | - | - |
Note: Data for this compound is from a Phase 1 trial with a 28-day treatment duration and is not directly comparable to the long-term data of approved biologics. The safety profile of this compound is still under investigation in ongoing clinical trials.
Comparative Safety Analysis: Peripheral T-Cell Lymphoma (PTCL)
In oncology, this compound is being evaluated for the treatment of relapsed or refractory PTCL.[5] This section compares its safety profile with standard-of-care treatments, including the single agents belinostat and pralatrexate, and the combination chemotherapy regimen CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone).
Quantitative Safety Data: Peripheral T-Cell Lymphoma
| Adverse Event (AE) | This compound (Phase 1/1b)[11][12] | Belinostat (BELIEF Trial)[13][14][15] | Pralatrexate (PROPEL Trial)[16][17][18] | CHOP Chemotherapy (Long-term)[1][2] |
| Most Common AEs (≥10%) | Anemia, diarrhea, nausea, pyrexia, COVID-19, upper respiratory tract infection, bilirubin increase, neutrophil count decrease, platelet count decrease, white blood cell count decrease, hypokalemia, pruritus, rash | Nausea (41.9%), fatigue (37.2%), pyrexia (34.9%) | Mucositis (71%), thrombocytopenia (41%), nausea (41%), fatigue (36%), anemia (34%) | Cardiac toxicity, hormone deficiencies/infertility, secondary leukemia, osteonecrosis, bladder cancer |
| Grade 3/4 Anemia | Reported | 10% | 18% | Associated with myelosuppression |
| Grade 3/4 Neutropenia | Reported (most frequent ≥Gr3) | 13% | 22% | Associated with myelosuppression |
| Grade 3/4 Thrombocytopenia | Reported | 13% | 32% | Associated with myelosuppression |
| Grade 3/4 Mucositis | Not Reported | - | 22% | - |
| Grade 3/4 Fatigue | Not Reported | 5% | - | - |
| AEs leading to discontinuation | Not specified | 7% | 23% | Dependent on severity |
Note: The safety data for this compound in PTCL is from a Phase 1/1b trial and may evolve as larger, longer-term studies are completed.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of safety data. The following outlines the general methodologies employed in the clinical trials of this compound and its comparators for monitoring and assessing safety.
General Safety Assessment Protocol in Clinical Trials
A standardized approach to safety monitoring is a cornerstone of clinical drug development. The protocols for the trials of this compound, dupilumab, tralokinumab, belinostat, and pralatrexate generally adhere to the following principles:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity (typically on a scale of 1 to 5) and assessed for causality by the investigator.
-
Laboratory Safety Assessments: A comprehensive panel of hematology and serum chemistry tests is conducted at baseline and at regular intervals throughout the study. This typically includes complete blood count with differential, liver function tests (ALT, AST, bilirubin), and renal function tests (creatinine, eGFR).[19][20][21]
-
Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory rate, temperature) are monitored at each visit. Full physical examinations are performed at baseline and at specified follow-up times.
-
Electrocardiograms (ECGs): ECGs are typically performed at baseline and at predefined intervals to monitor for any cardiac effects, such as QTc prolongation.[22]
-
Specialized Assessments: Depending on the drug's mechanism of action and known class effects, additional safety assessments may be included. For example, trials of immunomodulatory agents may include monitoring for infections.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits ITK, blocking Th2/Th17 pathways and promoting Th1/Treg differentiation.
Comparator Signaling Pathways
References
- 1. A review of the risks of long-term consequences associated with components of the CHOP chemotherapy regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term and Late Side Effects | Lymphoma Research Foundation [lymphoma.org]
- 3. ClinConnect | Safety, Tolerability, and Preliminary Efficacy of [clinconnect.io]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Dupixent® (dupilumab) Pivotal Trial Meets All Primary and Secondary Endpoints Becoming First Biologic Medicine to Significantly Reduce Signs and Symptoms of Moderate-to-severe Atopic Dermatitis in Children as Young as 6 Months [prnewswire.com]
- 7. DUPIXENT® (dupilumab) Efficacy Results for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 8. ECZTEND: Tralokinumab-ldrm Achieves Lasting Efficacy in AD Patients - - PracticalDermatology [practicaldermatology.com]
- 9. Fall Clinical News: Tralokinumab Shows Long-Term Safety and Efficacy in AD - The Dermatology Digest [thedermdigest.com]
- 10. LEO Pharma Presents Final Results of ECZTEND Long-Term Adbry® Trial (tralokinumab-ldrm) in Patients with Moderate-to-Severe Atopic Dermatitis (AD) at Fall Clinical 2024 - BioSpace [biospace.com]
- 11. onclive.com [onclive.com]
- 12. onclive.com [onclive.com]
- 13. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Safety, Tolerability, and Preliminary Efficacy of this compound in Participants With Moderate to Severe AD | Clinical Research Trial Listing ( Atopic Dermatitis ) ( NCT06345404 ) [trialx.com]
- 20. dermatologytimes.com [dermatologytimes.com]
- 21. Phase 1 study evaluating the safety and pharmacokinetics of pralatrexate in relapsed/refractory advanced solid tumors and lymphoma patients with mild, moderate, and severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Belinostat has favorable safety profile in PTCL BELIEF study [view.news.eu.nasdaq.com]
Comparative study of Soquelitinib's impact on different T-cell subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Soquelitinib's effects on various T-cell subsets, drawing from available preclinical and clinical data. This compound is an investigational, orally administered, selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). Its mechanism of action, distinct from broader immunosuppressants or Janus kinase (JAK) inhibitors, offers a targeted approach to modulating T-cell driven immune responses. This document summarizes key experimental findings, outlines methodologies, and visualizes the underlying biological pathways and workflows.
Data Presentation: this compound's Effect on T-Cell Subsets
The following tables summarize the observed effects of this compound on different T-cell populations from both preclinical studies and clinical trials.
Preclinical Data: Cytokine Production by CD4+ T-Cells
In vitro studies using human CD4+ T-cells have demonstrated this compound's selective impact on cytokine production, indicating a skewing away from Th2-mediated responses.
| Cytokine | Effect of this compound | Supporting Data |
| Th1 Cytokines | ||
| IFN-γ | Relative sparing of production | Preclinical studies show that while some reduction may occur at higher concentrations, Th1 cytokine production is largely preserved compared to Th2 cytokines.[1] |
| Th2 Cytokines | ||
| IL-4 | Significant reduction | In vitro studies with stimulated CD4+ T-cells from healthy donors and patients with Cutaneous T-cell Lymphoma (CTCL) showed a dose-dependent decrease in IL-4 secretion.[1] |
| IL-5 | Significant reduction | Similar to IL-4, a marked decrease in IL-5 production was observed in preclinical models.[1] |
| IL-13 | Significant reduction | This compound treatment led to a significant suppression of IL-13 in stimulated CD4+ T-cells.[1] |
| Th17 Cytokines | ||
| IL-17 | Inhibition of development and cytokine production | Preclinical models have shown that this compound blocks the development of Th17 cells.[2] |
| Regulatory T-Cells (Tregs) | ||
| Foxp3+ Tregs | Dose-dependent increase | In vitro experiments have shown that ITK inhibition with this compound leads to an increase in Foxp3+ Treg cells.[3] |
Clinical Data: T-Cell Subset Changes in Peripheral Blood and Tumor Microenvironment (T-Cell Lymphoma)
Data from a Phase 1/1b clinical trial in patients with refractory T-cell lymphoma, as presented at the American Society of Hematology (ASH) Annual Meeting, revealed significant changes in circulating and intratumoral T-cell populations in responding patients.
| T-Cell Subset | Observed Change with this compound Treatment | Method of Analysis |
| CD4+ Th1 cells | Significantly increased | Flow cytometry and single-cell RNA sequencing of peripheral blood and tumor tissue samples. |
| CD8+ Terminally Differentiated Effector Memory (TEMRA) cells | Significantly increased | Flow cytometry and single-cell RNA sequencing of peripheral blood and tumor tissue samples. |
| CD4+ Regulatory T-cells (Tregs) | Significantly reduced | Flow cytometry and single-cell RNA sequencing of peripheral blood and tumor tissue samples. |
| T-cell Exhaustion Markers | Reduction observed | Analysis of peripheral blood samples from patients showed a reduction in T-cell exhaustion markers on both CD4+ and CD8+ cells after 21 days of treatment. |
Comparative Perspective: ITK Inhibition vs. Other T-Cell Modulating Therapies
Direct head-to-head clinical trial data comparing this compound with other T-cell modulating agents like JAK inhibitors is not yet available. However, a comparison can be drawn based on their distinct mechanisms of action and downstream effects on T-cell signaling.
| Feature | This compound (ITK Inhibitor) | JAK Inhibitors |
| Primary Target | Interleukin-2-inducible T-cell kinase (ITK), a Tec family kinase. | Janus kinases (JAK1, JAK2, JAK3, TYK2). |
| Mechanism of Action | Selectively blocks a key enzyme downstream of the T-cell receptor (TCR), primarily affecting T-cell activation and differentiation. | Inhibit the signaling of a broad range of cytokines and growth factors that are dependent on the JAK-STAT pathway. |
| Impact on Th1/Th2 Balance | Promotes a "Th1 skewing" by preferentially inhibiting Th2 and Th17 responses while largely sparing Th1 responses.[1][2] | The effect on the Th1/Th2 balance can vary depending on the specific JAK inhibitor and the cytokine milieu. Some JAK inhibitors can suppress both Th1 and Th2 responses. |
| Effect on Tregs | In some preclinical models, ITK inhibition has been shown to increase the number of functional Treg cells.[3] However, in a clinical trial for T-cell lymphoma, a reduction in CD4+ Tregs was observed in the tumor microenvironment. | The impact on Tregs can be complex and may depend on the specific JAKs inhibited and the disease context. |
| Therapeutic Approach | Highly targeted modulation of T-cell responses. | Broader immunosuppression through the inhibition of multiple cytokine pathways. |
Experimental Protocols
The following are generalized descriptions of the key experimental methodologies used to assess the impact of this compound on T-cell subsets, based on published abstracts and standard laboratory practices.
In Vitro T-Cell Differentiation and Cytokine Analysis
-
Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients. CD4+ T-cells are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T-Cell Stimulation and Differentiation: Purified CD4+ T-cells are cultured in the presence of T-cell activators (e.g., anti-CD3/CD28 antibodies or ImmunoCult™ Human T-cell activator) and polarizing cytokines to induce differentiation into specific subsets (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17). This compound at varying concentrations or a vehicle control (DMSO) is added to the cultures.
-
Cytokine Quantification: After a period of incubation (e.g., 3 days), culture supernatants are collected. The concentrations of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, IL-17) are quantified using multiplex immunoassays such as Meso Scale Discovery (MSD) cytokine panels or Luminex assays.
Flow Cytometric Analysis of T-Cell Subsets
-
Sample Preparation: Whole blood or tumor biopsy samples are processed to obtain single-cell suspensions.
-
Antibody Staining: The cells are stained with a panel of fluorescently labeled monoclonal antibodies targeting cell surface markers to identify different T-cell populations (e.g., CD3, CD4, CD8). For intracellular markers, cells are fixed and permeabilized before staining for transcription factors (e.g., Foxp3 for Tregs) or cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).
-
Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. A sequential gating strategy is applied to identify the populations of interest. For example, lymphocytes are gated based on forward and side scatter, followed by gating on CD3+ T-cells, and then on CD4+ and CD8+ subsets. Further gating on specific chemokine receptors or intracellular markers is used to delineate the Th1, Th2, Th17, and Treg populations.
Visualizations
Signaling Pathway: ITK's Role in T-Cell Receptor Signaling
References
Safety Operating Guide
Navigating the Safe Disposal of Soquelitinib in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like soquelitinib are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the safe disposal of this compound, drawing from safety data sheet information and general best practices for chemical waste management in a research environment.
Core Safety and Handling Protocols
According to available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical compound used in a laboratory setting, adherence to standard safety protocols is essential.
Personal Protective Equipment (PPE) and Handling:
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Formation of dust and aerosols should be avoided.[1]
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation.[1]
-
Personal Protective Equipment: Always use full personal protective equipment, including gloves, lab coats, and eye protection, when handling this compound.
Step-by-Step Disposal Procedure for this compound
The primary directive for the disposal of this compound is to adhere to all relevant country, federal, state, and local regulations.[1] The following steps provide a general guideline for the disposal of non-hazardous chemical waste, which should be adapted to comply with your institution's specific protocols and local laws.
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to understand the specific requirements for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Place any solid this compound waste, including contaminated consumables such as gloves and weighing papers, into a designated, clearly labeled waste container.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert material like diatomite or universal binders.[1]
-
-
Container Management:
-
Use sealed, leak-proof containers for all this compound waste.
-
Clearly label the waste container with the contents ("this compound waste") and any other information required by your institution.
-
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Wear appropriate PPE before attempting to clean the spill.[1]
-
Contain and absorb liquid spills with a suitable absorbent material.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and dispose of them as chemical waste in accordance with institutional and local regulations.[1]
-
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's approved chemical waste management vendor.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C25H30N4O4S2 | [1] |
| Molecular Weight | 514.66 g/mol | [1] |
| CAS Number | 2226636-04-8 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This process emphasizes the critical step of consulting local regulations to ensure compliance.
References
Personal protective equipment for handling Soquelitinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Soquelitinib. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene, or latex). It is recommended to use gloves meeting ASTM D6978 standards for handling chemotherapy drugs.[2][3] |
| Eye Protection | Safety goggles with side-shields.[2] |
| Skin and Body | Impervious clothing, such as a disposable gown with long sleeves and tight-fitting cuffs that fastens in the back.[2][3] |
| Respiratory | A fit-tested NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[3][4] |
Experimental Protocols and Handling
Safe Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling.[2]
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials for proper disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes and seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Storage and Disposal:
-
Storage: this compound should be stored at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.[5]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1] It is recommended to consult with environmental health and safety (EHS) professionals for specific guidance on the disposal of investigational drugs.[6]
Visual Guides
The following diagrams illustrate the recommended PPE workflow and the signaling pathway of this compound.
Caption: Recommended PPE donning and doffing sequence for handling this compound.
Caption: this compound inhibits ITK, disrupting TCR signaling and T-cell proliferation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
